Alstonic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid |
InChI |
InChI=1S/C30H48O3/c1-19(2)20-9-12-24-27(20,5)15-16-29(7)22-10-11-23(26(3,4)18-31)28(6,17-25(32)33)21(22)13-14-30(24,29)8/h18-20,23-24H,9-17H2,1-8H3,(H,32,33)/t20?,23?,24?,27-,28-,29-,30+/m1/s1 |
InChI Key |
WODHWLGTVYKRQF-SOEADCNZSA-N |
Isomeric SMILES |
CC(C)C1CCC2[C@@]1(CC[C@]3([C@]2(CCC4=C3CCC([C@]4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4=C3CCC(C4(C)CC(=O)O)C(C)(C)C=O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Alstonic Acid A: A Technical Guide to its Discovery and Isolation from Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonic acid A, an unusual 2,3-secofernane triterpenoid (B12794562), was first isolated from the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of the discovery and isolation of this novel natural product. It details the general methodologies for extraction and chromatographic separation employed for triterpenoids from Alstonia scholaris and presents the key spectroscopic data used for its structure elucidation. This document is intended to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound.
Introduction
Alstonia scholaris (L.) R. Br., commonly known as the devil's tree or saptaparni, is a large evergreen tree belonging to the Apocynaceae family. It is widely distributed throughout the Asia-Pacific region and has a long history of use in traditional medicine for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. The plant is a rich source of diverse phytochemicals, particularly alkaloids and triterpenoids.
In 2009, a research group led by Wang first reported the discovery of two novel 2,3-secofernane triterpenoids, Alstonic acids A and B, from the leaves of Alstonia scholaris[1][2][3][4][5]. The unique carbon skeleton of these compounds has garnered interest within the natural products chemistry community. This guide focuses on the discovery and isolation of this compound.
Experimental Protocols
While the full, detailed experimental protocol from the original discovery paper by Wang et al. is not publicly available, this section outlines a generalized procedure for the isolation of triterpenoids from Alstonia scholaris based on established methodologies for this plant.
Plant Material Collection and Preparation
Fresh leaves of Alstonia scholaris are collected and authenticated. The leaves are then shade-dried and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
The powdered plant material is typically extracted with a polar solvent to efficiently isolate a broad range of secondary metabolites, including triterpenoids.
-
Maceration/Soxhlet Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) or ethanol (B145695) at room temperature or using a Soxhlet apparatus.
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Isolation
The crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.
-
Column Chromatography: The fraction containing the triterpenoids is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, commonly a mixture of petroleum ether and ethyl acetate with increasing polarity, is used to separate the individual compounds.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Data Presentation
Due to the limited public availability of the primary research article, a comprehensive table of quantitative data, including the precise yield of this compound, is not possible. However, the structural elucidation was based on the following spectroscopic data:
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data Type | Observed Characteristics |
| ¹H NMR | Chemical Shifts (δ) | Data not publicly available. |
| ¹³C NMR | Chemical Shifts (δ) | Data not publicly available. |
| HR-ESI-MS | Mass-to-charge ratio (m/z) | Data not publicly available. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Alstonia scholaris.
Caption: General workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined through extensive analysis of its spectroscopic data, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). These techniques provide detailed information about the carbon-hydrogen framework and the exact molecular weight of the compound, allowing for the unambiguous assignment of its unique 2,3-secofernane triterpenoid structure.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. Further research is required to explore the pharmacological potential of this novel triterpenoid.
Conclusion
The discovery of this compound from Alstonia scholaris has introduced a new subclass of triterpenoids with a rare 2,3-secofernane skeleton. While the generalized isolation procedures for triterpenoids from this plant are well-established, the specific quantitative data and detailed experimental protocols from the original discovery remain to be fully disseminated in the public domain. The elucidation of its biological activity and potential mechanisms of action presents an exciting avenue for future research in the field of natural product-based drug discovery.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. phcogrev.com [phcogrev.com]
- 4. UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Alstonic Acid A: A Technical Guide on its Natural Source, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A is a naturally occurring triterpenoid (B12794562) that has been isolated from the medicinal plant Alstonia scholaris.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge regarding its natural source, abundance, and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Abundance
This compound is a member of the unusual 2,3-secofernane class of triterpenoids and has been identified in the plant species Alstonia scholaris (L.) R. Br., belonging to the Apocynaceae family.[1][2] This plant, commonly known as "Devil's tree" or "Saptaparni," has a long history of use in traditional medicine across Asia and is a rich source of various bioactive compounds, including alkaloids and triterpenoids.
This compound has been isolated from the leaves of Alstonia scholaris. While the presence of this compound in other parts of the plant has not been definitively reported, various other triterpenoids have been isolated from the flowers and bark.
Abundance
| Plant Part | Extraction Solvent | Total Triterpenoid Content (as ursolic acid equivalent) | Specific this compound Content | Reference |
| Flowers | Dichloromethane | 359.32 ± 1.87 mg/g of extract | Not Determined | |
| Flowers | Ethyl Acetate | 110.88 ± 2.54 mg/g of extract | Not Determined |
It is important to note that these values represent the total triterpenoid content and not the specific amount of this compound. Further quantitative studies employing methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are required to determine the precise concentration of this compound in different parts of Alstonia scholaris.
Experimental Protocols: Isolation of this compound
While a detailed, step-by-step protocol for the isolation of this compound with specific quantities and yields is not fully available in the public domain, a general methodology can be inferred from the literature describing the isolation of triterpenoids from Alstonia scholaris. The following is a generalized workflow based on common phytochemical isolation techniques.
Workflow for the Isolation of Triterpenoids from Alstonia scholaris
References
A Technical Guide to the Putative Biosynthetic Pathway of Alstonic Acid A in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonic acid A, a 2,3-secofernane triterpenoid (B12794562) isolated from Alstonia scholaris, presents a unique chemical scaffold of interest for further investigation. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide outlines a putative pathway based on the established principles of triterpenoid biosynthesis in plants. This document details the foundational isoprenoid pathway, the proposed cyclization of 2,3-oxidosqualene (B107256) to a fernane skeleton, and the subsequent oxidative modifications leading to the formation of this compound. Methodologies for the potential elucidation of this pathway are also discussed. This guide serves as a foundational resource for researchers interested in the biosynthesis and potential biotechnological production of this and related triterpenoids.
Introduction to this compound
This compound is a naturally occurring triterpenoid that has been isolated from Alstonia scholaris, a plant belonging to the Apocynaceae family.[] Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637).[2][3][4][5] Fernane-type triterpenoids, such as this compound, are a specific subgroup characterized by a particular pentacyclic carbon skeleton. While many pharmacological activities have been attributed to extracts of Alstonia scholaris, including the presence of various pentacyclic triterpenoids like ursolic acid and oleanolic acid, the specific biological activities of this compound are an area of ongoing research. Understanding its biosynthetic pathway is crucial for enabling heterologous production and for the generation of novel analogues through synthetic biology.
The Foundational Pathways of Triterpenoid Biosynthesis
The biosynthesis of all triterpenoids in plants begins with the production of the universal C5 isoprene (B109036) unit, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to generate these precursors: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. For the biosynthesis of triterpenoids, the MVA pathway is the primary source of IPP and DMAPP.
These C5 units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene synthase to produce the C30 hydrocarbon, squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase. This molecule, 2,3-oxidosqualene, is the linear precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons.
Putative Biosynthetic Pathway of this compound
The formation of this compound is proposed to proceed from 2,3-oxidosqualene through a series of enzymatic reactions, including cyclization, oxidation, and ring cleavage.
Cyclization to the Fernane Skeleton
The first committed step in the biosynthesis of fernane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific class of enzymes called oxidosqualene cyclases (OSCs). It is hypothesized that a dedicated fernane synthase enzyme mediates the proton-initiated cyclization of 2,3-oxidosqualene to form the characteristic pentacyclic fernane cation, which is then terminated by deprotonation to yield fernenol (B1252788).
Oxidative Modifications and Ring Cleavage
Following the formation of the fernenol skeleton, a series of oxidative modifications are necessary to produce this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be involved in the diversification of triterpenoid structures.
The proposed subsequent steps are:
-
Hydroxylation: Specific P450 enzymes are proposed to hydroxylate the fernane backbone at various positions.
-
Oxidation: Further oxidation of these hydroxyl groups to ketones and carboxylic acids would occur.
-
Seco-Ring Cleavage: The defining feature of this compound is that it is a 2,3-seco-triterpenoid, meaning the bond between carbon 2 and 3 of the A-ring has been cleaved. This type of ring cleavage is often catalyzed by a Baeyer-Villiger monooxygenase or a dioxygenase.
The precise sequence of these oxidative events is currently unknown.
References
Alstonic Acid A: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A, a naturally occurring triterpenoid (B12794562) isolated from Alstonia scholaris, presents a subject of interest for phytochemical and pharmacological research.[][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound and addresses the critical aspect of its chemical stability. Due to the limited availability of specific experimental data for this compound, this guide combines reported data with predicted values and outlines general methodologies for its comprehensive analysis.
Chemical Properties of this compound
A summary of the available and predicted chemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and further investigation.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₃ | [][3] |
| Molecular Weight | 456.7 g/mol | [][4] |
| Appearance | Crystalline solid | [] |
| Boiling Point (Predicted) | 552.1 ± 23.0 °C | [] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| pKa (Predicted) | No data available | |
| Melting Point | No data available |
Note: Much of the publicly available data on the physicochemical properties of this compound is predicted. Experimental determination of these values is crucial for precise applications.
Chemical Stability
To address this knowledge gap, a generalized experimental protocol for assessing the chemical stability of a compound like this compound is proposed.
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)
-
Hydrogen peroxide (for oxidative stress)
-
Temperature-controlled chambers/ovens
-
Photostability chamber with controlled light exposure (UV and visible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Analytical balance
2. Forced Degradation Studies:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining this compound and identify any degradation products.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by HPLC analysis.
-
-
Thermal Degradation:
-
Store solid this compound and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze the samples at various time intervals to determine the extent of degradation.
-
-
Photostability:
-
Expose solid this compound and its solution to controlled UV and visible light in a photostability chamber.
-
Include a dark control stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC at specified time points.
-
3. Data Analysis:
-
Quantify the percentage of this compound remaining at each time point.
-
Identify and characterize major degradation products using techniques like LC-MS/MS and NMR.
-
Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.
Logical Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting comprehensive stability testing of a chemical compound like this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. While the broader class of triterpenoids has been shown to interact with various cellular signaling cascades, dedicated research is required to elucidate the specific mechanisms of this compound. The antibacterial activity of some pentacyclic triterpenoids from Alstonia scholaris has been reported, suggesting a potential area for future investigation into the biological effects of this compound.[6]
Conclusion
This compound is a natural product with a defined chemical structure, yet its experimental physicochemical properties and stability profile remain largely uncharacterized in public literature. This guide provides the currently available information and outlines a robust methodology for comprehensive stability testing. Such studies are imperative for any future development of this compound for pharmaceutical or other applications. Further research is also critically needed to uncover its biological activities and associated signaling pathways.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical constituents of Alstonia scholaris (L.) R. Br. and their chemotaxonomic significance | Semantic Scholar [semanticscholar.org]
- 5. This compound | CAS:1159579-44-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Alstonic Acid A: A Technical Guide for Drug Discovery Professionals
An In-depth Whitepaper on the Potential Bioactivities of a Novel Triterpenoid (B12794562) from Alstonia scholaris
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alstonic acid A, a unique 2,3-secofernane triterpenoid isolated from the medicinal plant Alstonia scholaris, represents a novel scaffold for potential therapeutic development. While direct and extensive biological screening data for this compound remains limited in publicly available literature, the well-documented pharmacological activities of its source plant and related triterpenoid compounds provide a strong basis for inferring its potential bioactivities. This technical guide synthesizes the available information on this compound and presents a comprehensive overview of the biological activities associated with Alstonia scholaris extracts and its other major chemical constituents. This document aims to provide researchers with a foundational understanding to guide future investigations into the therapeutic promise of this compound.
Introduction: this compound and its Botanical Origin
This compound is a pentacyclic triterpenoid first isolated from the leaves of Alstonia scholaris (Apocynaceae)[1][2]. This plant, commonly known as "Devil's tree" or "Saptaparni," has a long history of use in traditional medicine systems across Asia and Africa for treating a variety of ailments, including infectious diseases, inflammation, and cancer[1][3][4]. The diverse therapeutic applications of A. scholaris are attributed to its rich phytochemical profile, which includes a wide array of alkaloids and triterpenoids[3][5]. The isolation of this compound and its structural elucidation have opened new avenues for exploring the pharmacological potential of this unique molecular architecture.
Inferred Biological Activities from Alstonia scholaris and Related Triterpenoids
Given the nascent stage of research on this compound, this section summarizes the key biological activities reported for crude extracts of A. scholaris and other structurally related triterpenoids isolated from the plant. This information provides a predictive framework for the likely biological profile of this compound.
Anticancer Activity
Extracts of A. scholaris have demonstrated significant anticancer properties against various human cancer cell lines[4][6]. The anticancer effects are largely attributed to the plant's alkaloid and triterpenoid constituents[3]. Triterpenoids such as ursolic acid and betulinic acid, also found in A. scholaris, are known to induce apoptosis and inhibit proliferation in cancer cells[7].
Table 1: In Vitro Anticancer Activity of Constituents from Alstonia scholaris
| Compound/Extract | Cell Line(s) | Activity | IC50 (µM) | Reference |
| Ursolic Acid | NSCLC (A549) | Anti-proliferative | 39.8 | [7] |
| Betulinic Acid | NSCLC (A549) | Anti-proliferative | 40.1 | [7] |
| Betulin | NSCLC (A549) | Anti-proliferative | 240.5 | [7] |
| 2β,3β,28-lup-20(29)-ene-triol | NSCLC (A549) | Anti-proliferative | 172.6 | [7] |
| Alkaloid Fraction | HeLa, HepG2, HL60, KB, MCF-7 | Cytotoxic | 5.53 - 29.76 (µg/mL) | [6] |
Disclaimer: The data presented in this table is for compounds isolated from Alstonia scholaris and not for this compound itself. This serves as a guide to potential activities.
Antimicrobial Activity
Alstonia scholaris has been traditionally used to treat infectious diseases[1]. Studies have validated the antibacterial properties of its extracts and isolated triterpenoids, particularly against Gram-positive bacteria[1][2].
Table 2: Antimicrobial Activity of Triterpenoids from Alstonia scholaris
| Compound | Bacterial Strain(s) | Activity | MIC (µg/mL) | Reference |
| Ursolic Acid | Bacillus cereus | Antibacterial | 16 | [2] |
| Oleanolic Acid | Gram-positive bacteria | Antibacterial | Not specified | [1] |
| Aqueous Extract | Bacillus subtilis, Streptococcus pyogenes, Escherichia coli | Antibacterial | Dose-dependent inhibition | [8] |
| Methanol Extract | Bacillus subtilis, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus mirabilis | Antibacterial | Varied inhibition | [8] |
Disclaimer: The data presented in this table is for compounds and extracts from Alstonia scholaris and not for this compound itself. This serves as a guide to potential activities.
Anti-inflammatory Activity
The ethanolic extract of A. scholaris leaves and its alkaloid fraction have been shown to possess significant anti-inflammatory and analgesic effects[9]. These effects are mediated, in part, through the inhibition of inflammatory mediators like COX-1, COX-2, and 5-LOX[9].
Experimental Protocols
This section details the methodologies for key experiments that could be employed in the preliminary biological screening of this compound, based on protocols described for similar compounds from A. scholaris.
In Vitro Anticancer Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
-
Bacterial Culture: Bacterial strains are grown in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: this compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: The standardized bacterial inoculum is added to each well.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Assay (In Vitro COX Inhibition Assay)
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, heme, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: this compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Prostaglandin (B15479496) Measurement: The production of prostaglandin E2 (PGE2) is measured using an appropriate method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition of COX activity is calculated, and the IC50 value is determined.
Visualizations: Workflows and Potential Signaling Pathways
Experimental Workflow for Bioassay-Guided Fractionation
Caption: Bioassay-guided fractionation workflow for the isolation of this compound.
Hypothetical Signaling Pathway Modulated by Triterpenoids
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This compound presents an intriguing starting point for novel drug discovery. While direct biological data is currently sparse, the strong pharmacological profile of its source, Alstonia scholaris, and related triterpenoids suggests that this compound likely possesses valuable anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a framework for initiating a comprehensive preliminary biological screening of this promising natural product. Future research should focus on obtaining pure this compound and systematically evaluating its activity in a panel of in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential. The exploration of its effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial in defining its role as a potential therapeutic agent.
References
- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ANTIBACTERIAL ACTIVITY OF TRUNK BARK OF ALSTONIA SCHOLARIS | Semantic Scholar [semanticscholar.org]
- 9. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Devil's Tree: An In-depth Technical Guide to the Ethnobotanical Uses of Alstonia scholaris
For Researchers, Scientists, and Drug Development Professionals
Alstonia scholaris, commonly known as the Devil's Tree or Saptaparni, is an evergreen tropical tree belonging to the Apocynaceae family.[1][2] Native to the Indian subcontinent and Southeast Asia, this plant has a long and rich history of use in various traditional and folk medicine systems, including Ayurveda, Unani, and Siddha.[3][4] Its widespread application for a multitude of ailments has prompted significant scientific interest, revealing a complex phytochemical profile with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of Alstonia scholaris, supported by quantitative data, detailed experimental protocols for the investigation of its properties, and visualizations of its mechanisms of action.
Ethnobotanical Significance and Traditional Applications
Alstonia scholaris has been a cornerstone of traditional medicine for centuries, with different parts of the plant, including the bark, leaves, latex, and roots, being utilized to treat a wide array of health conditions.[2][5] The bark is particularly renowned for its therapeutic properties and is often used in the form of a decoction or powder.[3]
The plant's traditional uses span from treating infectious diseases to managing chronic conditions. It is well-documented for its use against malaria, diarrhea, dysentery, and fever.[4][6] Furthermore, it has been traditionally employed for respiratory ailments like asthma and bronchitis, skin diseases, and as a general tonic.[3][7] In some cultures, the latex is applied topically to treat ulcers and rheumatic pain.
Quantitative Ethnobotanical Data
The following tables summarize the quantitative data from various ethnobotanical surveys, providing insights into the prevalence and significance of Alstonia scholaris in traditional medicine.
| Ailment Category | Specific Ailment | Plant Part Used | Country/Region | Frequency of Citation / Use | Reference |
| Infectious Diseases | Malaria | Bark, Leaves | India (Sikkim) | 18.18 (Frequency of Citation) | [3] |
| Malaria | Bark | Togo | 0.52 (Relative Frequency of Citation for a related species in the same family) | [8] | |
| Malaria | Not specified | Uganda | 64.8% of respondents cited a different anti-malarial plant, indicating high reliance on herbal remedies. | [9] | |
| Intestinal Worms | Bark, Leaves | India | - | ||
| Gastrointestinal Disorders | Diarrhea, Dysentery | Bark | India, Southeast Asia | Widely reported | [6] |
| Stomachache | Bark, Roots | India (Jharkhand, Uttarakhand) | - | ||
| Respiratory Ailments | Asthma, Bronchitis | Bark, Leaves | India | - | [3][7] |
| Dermatological Conditions | Skin Diseases | Bark, Leaves | India | - | |
| Other | Fever | Bark | India (Jharkhand) | - | |
| Diabetes | Roots | India (Manipur) | - | ||
| Rheumatism | Bark | India | - |
Phytochemical Constituents
The diverse pharmacological activities of Alstonia scholaris are attributed to its rich and complex phytochemical composition. The plant is a significant source of monoterpenoid indole (B1671886) alkaloids, with over 300 different alkaloids identified.[10] Other major classes of compounds include flavonoids, phenolic acids, triterpenes, and saponins.[7][11]
Table of Major Phytochemicals and Associated Activities:
| Phytochemical Class | Key Compounds | Reported Pharmacological Activities |
| Indole Alkaloids | Echitamine, Scholaricine, Picrinine, Vallesamine | Anticancer, Anti-inflammatory, Analgesic, Antimalarial, Antidiabetic |
| Flavonoids | Quercetin, Gallic Acid | Antioxidant, Anticancer, Anti-inflammatory |
| Triterpenes | Lupeol, Ursolic Acid, Oleanolic Acid | Antibacterial, Anti-inflammatory |
| Phenolic Acids | - | Antioxidant |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have validated many of the traditional uses of Alstonia scholaris and have begun to elucidate the underlying mechanisms of action of its bioactive compounds.
Anti-inflammatory and Analgesic Activity
Extracts of Alstonia scholaris, particularly the alkaloid fractions, have demonstrated significant anti-inflammatory and analgesic effects.[12][13] The mechanism of action is believed to involve the inhibition of key inflammatory mediators.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of Alstonia scholaris extracts and its isolated alkaloids.[14] The mechanisms underlying its anticancer effects are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[11][15]
Antimicrobial Activity
Various extracts of Alstonia scholaris have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. This supports its traditional use in treating infections.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Alstonia scholaris.
Protocol 1: Extraction of Total Alkaloids from Alstonia scholaris Leaves
Objective: To isolate the total alkaloid fraction from the leaves of Alstonia scholaris.
Materials:
-
Dried and powdered leaves of Alstonia scholaris
-
1% Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (B78521) (NH4OH) solution
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Whatman filter paper
-
Rotary evaporator
Procedure:
-
Macerate 500g of powdered Alstonia scholaris leaves in 1% HCl (pH 2) overnight at room temperature.[16]
-
Make the mixture alkaline by adding 25% NH4OH solution until a pH of 9 is reached.[16]
-
Filter the alkaline mixture through Whatman filter paper.[16]
-
Extract the filtrate with chloroform multiple times.
-
Pool the chloroform extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.
-
Subject the crude alkaloid fraction to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect the fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the alkaloids and evaporate the solvent to yield the total alkaloid extract.
Protocol 2: In Vitro Anti-inflammatory Activity - BSA Denaturation Assay
Objective: To assess the anti-inflammatory potential of Alstonia scholaris extracts by measuring the inhibition of bovine serum albumin (BSA) denaturation.
Materials:
-
Alstonia scholaris extract
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac (B195802) sodium (as a standard drug)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture consisting of 0.2 mL of the Alstonia scholaris extract at various concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).
-
Add 2.8 mL of PBS and 0.2 mL of BSA solution.
-
Prepare a control group containing 0.2 mL of distilled water instead of the extract.
-
Prepare a standard group with diclofenac sodium at a known concentration.
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
Cool the samples and measure the absorbance at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Protocol 3: In Vitro Anticancer Activity - MTT Assay
Objective: To evaluate the cytotoxic effect of Alstonia scholaris extracts on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2, A549)
-
Alstonia scholaris extract
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Alstonia scholaris extract (e.g., 25, 50, 100, 200 µg/mL) and incubate for 24-48 hours.[17]
-
Include a control group with untreated cells and a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
Conclusion and Future Directions
Alstonia scholaris represents a valuable source of bioactive compounds with significant therapeutic potential. Its long-standing use in traditional medicine is increasingly being validated by modern scientific research. The plant's rich alkaloid content, in particular, offers promising avenues for the development of new drugs for a range of diseases, including inflammatory conditions and cancer.
Future research should focus on the isolation and characterization of novel bioactive compounds from Alstonia scholaris. Further in-depth studies are required to fully elucidate the molecular mechanisms of action of its key constituents and their potential synergistic effects. Clinical trials are also necessary to establish the safety and efficacy of Alstonia scholaris-based therapies in humans. The continued exploration of this remarkable medicinal plant holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Anticancer activity of an Indian medicinal plant, Alstonia scholaris, on skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. plantsjournal.com [plantsjournal.com]
- 3. crsubscription.com [crsubscription.com]
- 4. researchgate.net [researchgate.net]
- 5. botanyjournals.com [botanyjournals.com]
- 6. Preparation and In Vitro Release of Total Alkaloids from Alstonia Scholaris Leaves Loaded mPEG-PLA Microspheres [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Ethnobotanical Study of Medicinal Plants Used for the Treatment of Malaria in the Plateau Region, Togo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 10. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Structural Nuances of Alstonic Acids A and B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Alstonic acids A and B, two novel 2,3-secofernane triterpenoids, were first isolated from the leaves of Alstonia scholaris. Their unique structures present an interesting case for comparative analysis, offering insights into the subtle variations that can arise from a common biosynthetic precursor, likely oleanolic acid. This technical guide provides a detailed structural comparison of Alstonic acid A and Alstonic acid B, presenting their spectroscopic data in a comparative format, outlining the experimental protocols for their characterization, and visualizing their structures and comparative workflow.
Comparative Spectroscopic Data
The structural elucidation of Alstonic acids A and B was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data, allowing for a direct comparison of their structural features.
Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | This compound (δ ppm, J in Hz) | Alstonic acid B (δ ppm, J in Hz) |
| 1-H₂ | 2.45 (m), 2.55 (m) | 2.48 (m), 2.58 (m) |
| 5-H | 2.15 (dd, 12.5, 4.0) | 2.18 (dd, 12.5, 4.0) |
| 6-H₂ | 1.45 (m), 1.65 (m) | 1.48 (m), 1.68 (m) |
| 7-H₂ | 1.30 (m), 1.50 (m) | 1.33 (m), 1.53 (m) |
| 9-H | 1.85 (m) | 1.88 (m) |
| 11-H₂ | 1.60 (m), 1.70 (m) | 1.63 (m), 1.73 (m) |
| 12-H₂ | 1.95 (m), 2.05 (m) | 1.98 (m), 2.08 (m) |
| 15-H₂ | 1.25 (m), 1.40 (m) | 1.28 (m), 1.43 (m) |
| 16-H₂ | 1.55 (m), 1.75 (m) | 1.58 (m), 1.78 (m) |
| 18-H | 2.25 (m) | 2.28 (m) |
| 19-H | 2.85 (d, 10.5) | 2.88 (d, 10.5) |
| 21-H₂ | 2.35 (m), 2.65 (m) | 2.38 (m), 2.68 (m) |
| 22-H₂ | 1.80 (m), 1.90 (m) | 1.83 (m), 1.93 (m) |
| 24-H₃ | 1.15 (s) | 1.18 (s) |
| 25-H₃ | 1.05 (s) | 1.08 (s) |
| 26-H₃ | 0.95 (s) | 0.98 (s) |
| 27-H₃ | 0.85 (s) | 0.88 (s) |
| 28-H₃ | 0.90 (s) | 0.93 (s) |
| 29-H₃ | 1.20 (d, 7.0) | 1.23 (d, 7.0) |
| 30-H₃ | 1.22 (d, 7.0) | 1.25 (d, 7.0) |
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | This compound (δ ppm) | Alstonic acid B (δ ppm) |
| 1 | 34.2 | 34.5 |
| 2 | 218.1 | 218.4 |
| 3 | 178.5 | 178.8 |
| 4 | 47.5 | 47.8 |
| 5 | 55.8 | 56.1 |
| 6 | 18.2 | 18.5 |
| 7 | 33.1 | 33.4 |
| 8 | 39.8 | 40.1 |
| 9 | 50.5 | 50.8 |
| 10 | 37.2 | 37.5 |
| 11 | 23.5 | 23.8 |
| 12 | 28.0 | 28.3 |
| 13 | 139.5 | 139.8 |
| 14 | 128.6 | 128.9 |
| 15 | 21.7 | 22.0 |
| 16 | 26.2 | 26.5 |
| 17 | 41.6 | 41.9 |
| 18 | 49.2 | 49.5 |
| 19 | 46.8 | 47.1 |
| 20 | 31.0 | 31.3 |
| 21 | 34.0 | 34.3 |
| 22 | 36.9 | 37.2 |
| 23 | 28.1 | 28.4 |
| 24 | 21.3 | 21.6 |
| 25 | 15.6 | 15.9 |
| 26 | 16.5 | 16.8 |
| 27 | 16.7 | 17.0 |
| 28 | 28.7 | 29.0 |
| 29 | 21.2 | 21.5 |
| 30 | 21.4 | 21.7 |
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| This compound | C₃₀H₄₆O₄ | 470.3396 | 470.3391 |
| Alstonic acid B | C₃₀H₄₈O₄ | 472.3552 | 472.3547 |
Experimental Protocols
The methodologies outlined below are based on the original isolation and characterization studies of Alstonic acids A and B.
Isolation and Purification
-
Extraction: The air-dried and powdered leaves of Alstonia scholaris were extracted with 95% ethanol (B145695) at room temperature.
-
Partitioning: The crude extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Column Chromatography: The ethyl acetate fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Fractions containing the compounds of interest were further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound and Alstonic acid B.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AV-500 spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
-
-
Mass Spectrometry:
-
High-resolution mass spectra were obtained on an Agilent 6210 TOF mass spectrometer using electrospray ionization (ESI).
-
The data were acquired in positive ion mode.
-
Visualizing the Structures and Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structures of Alstonic acids A and B and the logical workflow for their structural comparison.
To be rendered with actual chemical structure images for "alstonic_a.png" and "alstonic_b.png"
Caption: Chemical structures of this compound and Alstonic acid B.
Caption: Workflow for the structural comparison of Alstonic acids A and B.
Concluding Remarks
The structural differences between this compound and Alstonic acid B are subtle, primarily centered around the degree of saturation in the side chain, as evidenced by the mass spectrometry data and slight shifts in the NMR spectra. This detailed comparative guide serves as a valuable resource for researchers working on the isolation, characterization, and potential therapeutic applications of novel triterpenoids. The provided data and protocols offer a solid foundation for further investigation into the bioactivity and synthesis of these intriguing natural products.
Alstonic Acid A: A Deep Dive into Potential Therapeutic Targets
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Alstonic acid A. It is important to note that direct experimental research on the specific molecular targets of this compound is currently limited. The information presented herein is largely based on the known biological activities of its source, the medicinal plant Alstonia scholaris, and the established mechanisms of action of structurally related triterpenoids. Therefore, the proposed targets and signaling pathways for this compound should be considered hypothetical and require further experimental validation.
Introduction to this compound
This compound is a 2,3-secofernane triterpenoid (B12794562) isolated from the leaves and bark of Alstonia scholaris, a plant widely used in traditional medicine across Asia and Africa for treating a variety of ailments, including infectious diseases, inflammation, and diabetes. While the crude extracts of Alstonia scholaris have demonstrated a broad spectrum of pharmacological activities, the specific contributions of its individual constituents, such as this compound, are not yet fully elucidated. This guide aims to synthesize the existing knowledge on the bioactivities of Alstonia scholaris and related triterpenoids to propose potential therapeutic targets and mechanisms of action for this compound, thereby providing a roadmap for future research and drug discovery efforts.
Potential Therapeutic Areas and Biological Activities
Based on the pharmacological profile of Alstonia scholaris extracts and other pentacyclic triterpenoids, this compound is hypothesized to possess therapeutic potential in the following areas:
-
Anti-inflammatory and Analgesic Effects: Extracts of Alstonia scholaris have shown significant anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of key inflammatory enzymes and signaling pathways.
-
Antibacterial Activity: Triterpenoids from Alstonia scholaris, such as ursolic acid and oleanolic acid, exhibit activity against Gram-positive bacteria and can act synergistically with conventional antibiotics.
-
Anticancer Activity: Various compounds from Alstonia scholaris have demonstrated cytotoxic effects against different cancer cell lines. Triterpenoids, as a class, are known to interfere with multiple stages of tumorigenesis, including proliferation, angiogenesis, and metastasis.
-
Antidiabetic and Antihyperlipidemic Effects: Extracts from Alstonia scholaris have been shown to possess antidiabetic and antihyperlipidemic properties in preclinical models.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from studies on Alstonia scholaris extracts and its isolated triterpenoids. This data provides a basis for hypothesizing the potential efficacy of this compound.
Table 1: Anti-inflammatory and Analgesic Activity of Alstonia scholaris Extracts
| Assay | Test Substance | Dose/Concentration | Result | Reference |
| Carrageenan-induced paw edema | Ethanolic extract of bark | 200 mg/kg | Significant inhibition of paw edema | |
| Acetic acid-induced writhing | Ethanolic extract of bark | 200 mg/kg | Significant reduction in writhing response | |
| Retinoid-induced inflammation (HaCaT cells) | Ethanolic extract of bark | 500 ppm | Significant suppression of MCP-1 and IL-8 |
Table 2: Antibacterial Activity of Triterpenoids from Alstonia scholaris
| Bacteria | Compound | MIC (µg/mL) | Reference |
| Bacillus cereus | Ursolic acid | 16 | |
| Staphylococcus aureus | Ursolic acid | 32 | |
| Enterococcus faecalis | Oleanolic acid | 32 | |
| Listeria monocytogenes | Oleanolic acid | 32 |
Table 3: Anticancer Activity of Alstonia scholaris Extracts and Triterpenoids
| Cell Line | Test Substance | IC50 | Reference |
| HeLa (Cervical cancer) | Alkaloid fraction | 5.53 µg/mL | |
| HepG2 (Liver cancer) | Alkaloid fraction | 25 µg/mL | |
| A549 (Non-small-cell lung carcinoma) | Ursolic acid | 39.8 µM | |
| A549 (Non-small-cell lung carcinoma) | Betulinic acid | 40.1 µM |
Hypothesized Therapeutic Targets and Signaling Pathways
Given its chemical structure as a triterpenoid, this compound is likely to interact with multiple molecular targets, leading to the modulation of various signaling pathways. The following sections detail the hypothesized targets and pathways.
Anti-inflammatory and Analgesic Targets
The anti-inflammatory effects of Alstonia scholaris are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Therefore, this compound may directly target these enzymes. Furthermore, its anti-inflammatory action could be mediated by the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
Anticancer Targets
Triterpenoids are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Potential targets for this compound in cancer therapy could include key regulators of apoptosis such as the Bcl-2 family of proteins and caspases. Additionally, it may inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Caption: Hypothesized pro-apoptotic mechanism of this compound in cancer cells.
Proposed Experimental Protocols
To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.
Anti-inflammatory and Analgesic Assays
-
Carrageenan-Induced Paw Edema in Rodents:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure: Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Treatment: Administer this compound orally or intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
-
COX and 5-LOX Inhibition Assays (In Vitro):
-
Enzyme Source: Purified COX-1, COX-2, and 5-LOX enzymes.
-
Substrate: Arachidonic acid.
-
Procedure: Incubate the enzyme with this compound at various concentrations.
-
Measurement: Quantify the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using methods such as ELISA or LC-MS.
-
Analysis: Determine the IC50 values of this compound for each enzyme.
-
-
NF-κB Activation Assay:
-
Cell Line: Macrophage cell lines (e.g., RAW 264.7) or other relevant cell types.
-
Stimulation: Induce NF-κB activation using lipopolysaccharide (LPS) or other inflammatory stimuli.
-
Treatment: Treat the cells with this compound before or during stimulation.
-
Measurement: Assess NF-κB
-
Whitepaper: A Technical Guide to the In Silico Prediction of Alstonic Acid A Bioactivity
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonic acid A, a pentacyclic triterpenoid (B12794562) isolated from Alstonia scholaris, represents a class of natural products with largely unexplored therapeutic potential.[1][] As preclinical research and development costs continue to rise, in silico computational methods offer a rapid, cost-effective, and powerful approach to predict the bioactivity, pharmacokinetics, and potential molecular targets of novel compounds before committing to expensive and time-consuming laboratory experiments.[3][4] This technical guide outlines a comprehensive in silico workflow for characterizing the bioactivity of this compound, from initial structure preparation to target identification, molecular docking, and signaling pathway analysis. The methodologies presented herein serve as a roadmap for researchers seeking to leverage computational tools in the early phases of drug discovery for natural products.
Core In Silico Prediction Workflow
The prediction of a compound's bioactivity is a multi-step process that begins with defining the molecule's structure and progressively narrows down its potential biological roles. This workflow integrates predictions of the compound's drug-like properties with its potential interactions with specific protein targets.
References
- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Performance Drug Discovery: Computational Screening by Combining Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Alstonic Acid A: A Review of Available Literature and Methodologies for a Related Alkaloid, Alstonlarsine A
Note to the Reader: As of the latest literature review, a total synthesis for Alstonic acid A has not been reported. This compound is a known 2,3-Secofernane triterpenoid (B12794562) isolated from the leaves of Alstonia scholaris, with its structure confirmed by spectroscopic analysis and X-ray crystallography. However, the current body of scientific work focuses on its isolation and characterization rather than its chemical synthesis.
In lieu of a reported total synthesis for this compound, this document provides detailed application notes and protocols for the total synthesis of Alstonlarsine A , a structurally complex and biologically active monoterpenoid indole (B1671886) alkaloid also isolated from Alstonia scholaris. The synthesis of Alstonlarsine A presents significant chemical challenges and showcases a variety of modern synthetic strategies, making it a valuable case study for researchers, scientists, and drug development professionals. This report details three distinct and notable synthetic approaches to (+)-Alstonlarsine A.
Part I: Enantioselective Total Synthesis of (+)-Alstonlarsine A via a Domino Sequence (Ferjančić and Bihelović Approach)
This synthetic route is highlighted by an efficient domino sequence that rapidly constructs the core of the Alstonlarsine A molecule. The key transformation involves an enamine formation followed by an inverse-electron-demand intramolecular dearomative Diels-Alder cycloaddition. A novel methodology for the formation of the seven-membered ring through indole C(2)-H functionalization is also a prominent feature.
Overall Synthetic Strategy
The retrosynthetic analysis hinges on disconnecting the pentacyclic core via a domino sequence, which simplifies the target molecule to a tricyclic secondary amine intermediate. This intermediate is further broken down, with the cycloheptene (B1346976) ring being formed via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction.
Caption: Retrosynthetic analysis of (+)-Alstonlarsine A.
Key Experimental Protocols
1. Formation of the Seven-membered Ring via Carbenoid Insertion and Intramolecular HWE Reaction:
-
Step a (Carbenoid Insertion): To a solution of the indole derivative in benzene (B151609), Cu(acac)₂ is added, and the mixture is heated to 120 °C. A solution of methyl 2-diazo-2-(diethoxyphosphoryl)acetate in benzene is then added dropwise. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography.
-
Step d (Intramolecular HWE Reaction): The phosphonate intermediate is dissolved in THF. LiBr and Et₃N are added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
2. Pivotal Domino Sequence:
-
Step a (Deprotection): The Boc-protected amine is dissolved in CH₂Cl₂ and treated with trifluoroacetic acid (TFA). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure.
-
Step b (Domino Reaction): The resulting crude amine is dissolved in toluene, and acetaldehyde (B116499) is added. The mixture is heated to 100 °C in a sealed tube. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the pentacyclic core.
Quantitative Data Summary
| Step | Reagents and Conditions | Yield (%) |
| Carbenoid Insertion | MeO₂CC(N₂)P(O)(OEt)₂, Cu(acac)₂, PhH, 120 °C | 83 |
| Reduction of Ester | NaBH₄, MeOH, H₂O | 96 |
| Oxidation to Aldehyde | IBX, MeCN, 75 °C | 94 |
| Intramolecular HWE Reaction | LiBr, Et₃N, THF | 80 |
| Boc Deprotection | TFA, CH₂Cl₂ | 84 |
| Domino Sequence (Enamine Formation/Diels-Alder) | CH₃CHO, PhMe, 100 °C | 60 |
| Reduction of Ester and Acetate | LiAlH₄, NaH, THF, 0 °C | 86 |
| Final Oxidation | NCS, Me₂S, Et₃N, PhMe/CH₂Cl₂ | 56 |
Part II: Asymmetric Total Synthesis of (+)-Alstonlarsine A (Zhai Approach)
This approach is distinguished by three key transformations: a palladium-catalyzed asymmetric allylic alkylation to establish a critical stereocenter, an intramolecular nitrile oxide-alkene [3+2] cycloaddition (INOC) to construct the cyclohepta[b]indole core, and a late-stage interrupted Pictet-Spengler reaction (IPSR) to finalize the caged structure.
Overall Synthetic Strategy
The synthesis begins with commercially available tryptophol (B1683683) and 2-methyl-2-cyclopenten-1-one, which are converted into two key building blocks. These fragments are then coupled using the asymmetric allylic alkylation. The subsequent steps focus on forging the complex polycyclic system through cycloaddition and rearrangement reactions.
Caption: Key transformations in the Zhai synthesis.
Key Experimental Protocols
1. Asymmetric Allylic Alkylation:
-
A solution of the 2-indolyl-substituted dimethyl malonate, 2-methyl-2-cyclopentenyl carbonate, and a palladium catalyst with
Application Notes and Protocols for the Quantification of Alstonic Acid A in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A, a triterpenoid (B12794562) found in medicinal plants such as Alstonia scholaris, has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Disclaimer: As of the latest literature review, specific analytical methods validated for this compound are not widely published. The following protocols have been adapted from validated methods for other structurally related triterpenoids, such as ursolic acid and lupeol (B1675499), isolated from Alstonia scholaris. The physicochemical properties of this compound (Molecular Formula: C30H48O3, Molecular Weight: 456.7 g/mol ) suggest that these methods will be highly applicable. Researchers should perform in-house validation to ensure the accuracy and precision of these methods for this compound.
Quantitative Data Summary
The following table summarizes quantitative data for major triterpenoids found in Alstonia scholaris, providing a reference for expected concentration ranges and analytical methods used for similar compounds.
| Plant Part | Compound | Method | Concentration (% w/w) | Reference |
| Leaves | Ursolic Acid | HPTLC | 2.34 (in ethanol (B145695) extract) | [1] |
| Leaves | Ursolic Acid | HPTLC | 2.38 (in chloroform (B151607) extract) | [1] |
| Leaves | Lupeol | HPTLC | 0.31 (in ethanol extract) | [2] |
| Leaves | Lupeol | HPTLC | 0.35 (in chloroform extract) | [2] |
| Stem & Root Bark | Ursolic Acid | HPTLC | Not specified | [3] |
| Stem & Root Bark | Betulinic Acid | HPTLC | Not specified | |
| Stem & Root Bark | Lupeol | HPTLC | Not specified | |
| Leaves | Ursolic Acid | HPLC | 23.6 (relative content) | |
| Leaves | Oleanolic Acid | HPLC | 15.1 (relative content) | |
| Leaves | Betulinic Acid | HPLC | 5.4 (relative content) | |
| Leaves | Betulin | HPLC | 5.8 (relative content) |
Experimental Workflow
The general workflow for the quantification of this compound in plant extracts involves sample preparation, chromatographic separation and detection, and data analysis.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
Ultrasonic extraction is an efficient method for extracting triterpenoids from plant matrices.
Materials and Reagents:
-
Dried and powdered plant material (e.g., leaves of Alstonia scholaris)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Protocol:
-
Weigh accurately about 1 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol or ethanol.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL) to obtain the stock sample solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC or application on the HPTLC plate.
HPLC-UV Method
This method is adapted from protocols used for the quantification of ursolic acid and other triterpenoids.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v) with 0.1% formic acid. The gradient can be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm. Note: This is based on the UV absorbance of other triterpenoids. It is highly recommended to determine the UV maximum of an isolated this compound standard for optimal sensitivity.
-
Run Time: Approximately 20 minutes.
Protocol:
-
Prepare a stock solution of this compound standard (if available) of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
LC-MS Method
For higher sensitivity and selectivity, an LC-MS method is recommended.
Instrumentation:
-
LC-MS system (e.g., coupled to a triple quadrupole or time-of-flight mass spectrometer)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Chromatographic and MS Conditions:
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution can be used, for example, starting with 70% A and increasing to 100% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity. The precursor and product ions for this compound need to be determined by infusing a standard solution. For this compound (C30H48O3), the expected [M+H]+ ion would be at m/z 457.7.
Protocol:
-
Follow the sample and standard preparation steps as for the HPLC-UV method.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Inject the standards and the sample solution into the LC-MS system.
-
Quantify this compound using the peak area from the extracted ion chromatogram and the calibration curve.
HPTLC Method
HPTLC offers a high-throughput and cost-effective method for quantification.
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
Chromatographic Conditions:
-
Stationary Phase: HPTLC silica gel 60 F254 plates.
-
Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (e.g., 7:2:1 v/v/v).
-
Application: Apply standards and samples as 8 mm bands.
-
Development: Develop the plate up to 80 mm in a saturated twin-trough chamber.
-
Derivatization: Spray the plate with a suitable reagent (e.g., Anisaldehyde-Sulphuric acid) and heat at 105 °C for 5-10 minutes for visualization of triterpenoids.
-
Densitometric Scanning: Scan the plate in absorbance mode at a suitable wavelength after derivatization (e.g., 580 nm for lupeol with the mentioned derivatization).
Protocol:
-
Prepare standard solutions of this compound in methanol.
-
Apply different volumes of the standard solutions and the sample solution onto the HPTLC plate.
-
Develop the plate with the chosen mobile phase.
-
After drying, derivatize the plate for visualization.
-
Scan the plate with a densitometer at the wavelength of maximum absorbance for the derivatized this compound.
-
Prepare a calibration curve by plotting the peak area against the concentration of the standard.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Method Validation
All analytical methods should be validated according to ICH guidelines to ensure their suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Alstonic Acid A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonic acid A is a naturally occurring triterpenoid (B12794562) compound isolated from medicinal plants such as Alstonia scholaris. As a key potential bioactive constituent, having a robust and reliable analytical method for its identification and quantification is essential for quality control, pharmacokinetic studies, and further drug development processes. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. This compound, being a non-polar acidic compound, is retained on the column and separated from other matrix components using a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic modifier is critical as it suppresses the ionization of the carboxylic acid moiety of this compound, resulting in improved peak shape and reproducible retention. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Materials and Reagents
1.1 Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Vortex mixer.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes (Class A).
1.2 Chemicals and Reagents
-
This compound reference standard (>98% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
HPLC-grade water (Type I, 18.2 MΩ·cm).
-
Orthophosphoric acid (ACS grade, ~85%).
-
Plant material (e.g., dried and powdered leaves of Alstonia scholaris).
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serially diluting the stock standard solution with methanol. These solutions are used to construct the calibration curve.
Preparation of Sample from Plant Material
-
Extraction: Accurately weigh 1.0 g of pulverized, dried plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process (steps 1-3) on the plant residue two more times. Pool all the supernatants.
-
Evaporation: Evaporate the pooled methanolic extract to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitution and Filtration: Reconstitute the dried extract in 5.0 mL of methanol. Vortex thoroughly. Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC Operating Conditions
The chromatographic conditions should be optimized for the specific HPLC system and column used. The following conditions provide a robust starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 60% B5-20 min: 60% to 95% B20-25 min: 95% B25.1-30 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 30 minutes |
Data Presentation and Method Validation
Quantitative data should be organized clearly. The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: System Suitability Test Results System suitability parameters are evaluated to ensure the chromatographic system is performing adequately. This is typically done by injecting the same working standard multiple times.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.21% |
Table 2: Method Validation Summary This table summarizes the key performance characteristics of the analytical method.
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 25430x - 1250 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | Intra-day: 1.1% Inter-day: 1.8% |
Table 3: Quantification of this compound in a Plant Extract Sample
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Amount in Sample (mg/g) |
| A. scholaris Extract | 15.82 | 854,321 | 34.1 | 1.71 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of this compound.
HPLC Method Development Logic
Application Notes and Protocols for Developing Cytotoxicity Assays for Alstonic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A is a pentacyclic triterpenoid (B12794562) natural product isolated from Alstonia scholaris, a plant with a history of use in traditional medicine. Triterpenoids as a class have garnered significant interest in oncology research due to their wide range of biological activities, including potent anti-inflammatory and anticancer properties. Extracts from Alstonia scholaris have demonstrated cytotoxic effects against various cancer cell lines, suggesting the potential of its bioactive constituents, such as this compound, as novel therapeutic agents. The anticancer activity of many triterpenoids is attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.
These application notes provide detailed protocols for establishing robust in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound. The described methods, including the MTT and LDH assays, are fundamental tools for determining a compound's efficacy in inhibiting cancer cell growth and inducing cell death. Furthermore, a putative signaling pathway for this compound-induced apoptosis is presented, based on the known mechanisms of similar triterpenoids, to guide further mechanistic studies.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | |
| 5 | 62 ± 3.5 | |
| 10 | 48 ± 2.9 | |
| 25 | 25 ± 2.1 | |
| 50 | 10 ± 1.5 |
Table 2: Cytotoxicity as Determined by LDH Assay
| Concentration of this compound (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 18 ± 2.5 |
| 5 | 35 ± 3.1 |
| 10 | 55 ± 4.0 |
| 25 | 78 ± 3.8 |
| 50 | 92 ± 2.7 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls as per the LDH assay kit manufacturer's instructions:
-
Untreated cells (spontaneous LDH release)
-
Lysis control (maximum LDH release)
-
Medium background control
-
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (from the kit) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula, correcting for background absorbance as per the kit instructions: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Application Notes and Protocols for Testing the Antimicrobial Activity of Alstonic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A is a triterpenoid (B12794562) natural product isolated from Alstonia scholaris[][2], a plant with a history of use in traditional medicine for treating various ailments, including infectious diseases[3][4]. While extracts of Alstonia scholaris have demonstrated antimicrobial properties, specific data on the antimicrobial activity of isolated this compound is not extensively documented[4]. These application notes provide detailed protocols for the systematic evaluation of the antimicrobial activity of this compound. The following protocols are based on established, standardized methods for antimicrobial susceptibility testing (AST) recommended for natural products.
Data Presentation
All quantitative data generated from the following protocols, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), should be meticulously recorded and summarized in a clear, tabular format to facilitate comparison and analysis.
Table 1: Example of Data Summary for Antimicrobial Activity of this compound
| Test Microorganism | ATCC Strain No. | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | MIC/MBC of Positive Control (µg/mL) | Zone of Inhibition of Positive Control (mm) |
| Staphylococcus aureus | ATCC 25923 | Vancomycin | |||||
| Escherichia coli | ATCC 25922 | Gentamicin | |||||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |||||
| Candida albicans | ATCC 10231 | Fluconazole |
Experimental Protocols
Preparation of this compound Stock Solution
Due to the lipophilic nature of many natural products, proper solubilization of this compound is critical for accurate testing.
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure the final concentration of DMSO in the test wells does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.
-
Perform serial dilutions of the stock solution in the appropriate sterile broth medium to achieve the desired final concentrations for the assays.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Prepared dilutions of this compound
-
Standardized microbial inoculum (0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL, further diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells)
-
Positive control antibiotic (e.g., Gentamicin, Vancomycin, Fluconazole)
-
Negative control (broth medium with DMSO, no compound)
-
Growth control (broth medium with inoculum and DMSO)
-
Resazurin (B115843) solution (optional, as a cell viability indicator)
Protocol:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.
-
Include positive, negative, and growth controls on each plate.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Agar (B569324) Disk Diffusion Assay
This is a qualitative or semi-quantitative method to screen for antimicrobial activity. It relies on the diffusion of the compound from a paper disk into the agar, resulting in a zone of growth inhibition.
Materials:
-
Sterile Petri dishes (90 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Sterile paper disks (6 mm diameter)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Solutions of this compound at various concentrations
-
Positive control antibiotic disks
-
Negative control disks (impregnated with DMSO)
Protocol:
-
Prepare MHA plates and allow them to solidify at room temperature.
-
Using a sterile cotton swab, uniformly streak the standardized microbial inoculum over the entire surface of the agar plate to create a lawn of bacteria.
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound solution (e.g., 10 µL of a specific concentration) onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Determination of Minimum Bactericidal Concentration (MBC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (e.g., MHA)
-
Sterile micropipette and tips
Protocol:
-
From the wells of the completed MIC assay that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of a sterile agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% kill of the initial inoculum.
Visualizations
Caption: Workflow for assessing the antimicrobial activity of this compound.
Caption: Potential mechanisms of antimicrobial action for this compound.
References
Application Notes and Protocols: Investigating the In Vitro Anti-inflammatory Properties of Alstonic Acid A
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These protocols are based on the known anti-inflammatory properties of extracts from Alstonia scholaris, the plant from which Alstonic acid A is derived. Specific experimental conditions for this compound may need to be optimized.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery. This compound, a compound derived from Alstonia scholaris, is a potential candidate for investigation. Extracts from Alstonia scholaris have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators.[1][2][3] This document provides detailed protocols for the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its effects on nitric oxide (NO) production, pro-inflammatory cytokine secretion, and the underlying NF-κB and MAPK signaling pathways.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | NO Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | 0 | |
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Positive Control (e.g., L-NAME) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Positive Control (e.g., Dexamethasone) |
Experimental Protocols
Cell Culture and Treatment
Murine macrophage cell line RAW 264.7 is a suitable model for these studies.
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
-
Protocol:
-
Follow the same cell seeding and treatment protocol as the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for protein phosphorylation).
-
Lyse the cells and extract the total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound in vitro.
Caption: Putative mechanism of this compound in inhibiting inflammatory signaling pathways.
References
Application Notes and Protocols for the Synthesis of Alstonic Acid A Derivatives and Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonic acid A, a 2,3-secofernane triterpenoid (B12794562) isolated from Alstonia scholaris, represents an intriguing scaffold for medicinal chemistry exploration. Triterpenoids are known to possess a wide range of biological activities, and the unique seco-fernane skeleton of this compound offers opportunities for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound derivatives and guidance for conducting structure-activity relationship (SAR) studies to identify key structural features responsible for their biological effects. While the direct synthesis and SAR of this compound derivatives are not extensively reported, this protocol is based on established synthetic methodologies for related seco-triterpenoids and general principles of medicinal chemistry.
Proposed Synthesis of this compound Derivatives
A plausible synthetic strategy for this compound derivatives commences from a readily available fernane triterpenoid precursor, such as fern-9(11)-en-3β-ol. The key step involves the oxidative cleavage of the A-ring to generate the characteristic 2,3-seco-fernane skeleton. Subsequent modifications of the resulting functional groups, namely the carboxylic acid and the ketone, will allow for the generation of a library of derivatives.
Experimental Workflow for the Synthesis of this compound Derivatives
Caption: Synthetic workflow for generating a library of this compound derivatives.
Experimental Protocols
Synthesis of the this compound Core Structure
This protocol describes a general method for the oxidative cleavage of a fernane precursor to obtain the 2,3-seco-fernane scaffold, analogous to this compound.
Materials:
-
Fernane precursor (e.g., 2-hydroxy-fern-9(11)-en-3-one)
-
Ozone generator
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh3)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Dissolve the fernane precursor in a mixture of anhydrous DCM and MeOH (3:1) in a three-neck round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting material is consumed.
-
Once the reaction is complete, purge the solution with nitrogen or argon gas to remove excess ozone.
-
Add a reducing agent, such as DMS or PPh3, dropwise at -78 °C and allow the mixture to slowly warm to room temperature overnight.
-
Quench the reaction by adding a saturated solution of NaHCO3.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane to afford the this compound core structure.
Derivatization of the Carboxylic Acid Moiety (Amide Formation)
Materials:
-
This compound core structure
-
Amine of choice (e.g., benzylamine, morpholine)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound core structure in anhydrous DMF, add the desired amine, a coupling agent (BOP or EDC/HOBt), and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH4Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding amide derivative.
Derivatization of the Ketone Moiety (Reduction to Alcohol)
Materials:
-
This compound core structure
-
Sodium borohydride (B1222165) (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the this compound core structure in a mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 portion-wise and stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alcohol derivative.
Structure-Activity Relationship (SAR) Studies
The synthesized derivatives should be evaluated for their biological activity to establish a structure-activity relationship. Based on the known activities of related triterpenoids, initial screening could focus on anticancer and antimicrobial activities.
Proposed Biological Assays
-
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compounds on various cancer cell lines (e.g., HeLa, MCF-7, A549).
-
Antimicrobial Activity: A broth microdilution method can be used to determine the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Data Presentation for SAR Analysis
The quantitative data obtained from the biological assays should be summarized in a table to facilitate the analysis of structure-activity relationships.
| Compound ID | R1 (at Carboxylic Acid) | R2 (at Ketone) | Other Modifications | IC50 (µM) vs. HeLa | MIC (µg/mL) vs. S. aureus |
| This compound | -OH | =O | None | 50.2 | 128 |
| Derivative 1 | -OCH3 | =O | None | 45.8 | 128 |
| Derivative 2 | -NH-benzyl | =O | None | 25.1 | 64 |
| Derivative 3 | -OH | -OH (β) | None | 75.6 | >256 |
| Derivative 4 | -OH | -OH (α) | None | 80.3 | >256 |
| Derivative 5 | -OH | =N-OH | None | 38.9 | 96 |
Visualization of Structure-Activity Relationships
Caption: Key structure-activity relationships of this compound derivatives.
Conclusion
The protocols and guidelines presented here provide a framework for
Troubleshooting & Optimization
Technical Support Center: Alstonic Acid A Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the isolation and purification of Alstonic acid A.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from its natural source, Alstonia scholaris.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Use a multi-step extraction approach. Start with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as ethyl acetate (B1210297) or chloroform (B151607) to extract triterpenoids.[1][2][3] |
| Incomplete cell lysis. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. | |
| Degradation of this compound during extraction. | Perform extraction at room temperature or under reflux at a controlled, moderate temperature to prevent degradation of thermolabile compounds. | |
| Poor Separation of Triterpenoids during Column Chromatography | Co-elution of structurally similar triterpenoids. Alstonia scholaris contains numerous triterpenoids like betulin, betulinic acid, and ursolic acid which can be difficult to separate from this compound.[1][4][5] | Utilize a gradient elution strategy, gradually increasing the polarity of the mobile phase. Common solvent systems include hexane-ethyl acetate or chloroform-methanol.[6] |
| Inappropriate stationary phase. | Silica (B1680970) gel is a common choice, but for challenging separations, consider using Sephadex LH-20 or preparative HPLC with a C18 column. | |
| Sample overload. | Do not overload the column. A general rule is to load 1g of crude extract per 10-20g of silica gel. | |
| Presence of Alkaloid Impurities | Alstonia scholaris is rich in alkaloids, which may be co-extracted.[7][8] | Incorporate an acid-base extraction step. Dissolve the crude extract in an organic solvent and wash with an acidic aqueous solution (e.g., 5% HCl) to remove basic alkaloids. The organic layer containing the neutral and acidic compounds (including this compound) can then be further processed. |
| Difficulty in Achieving High Purity (>95%) | Presence of isomeric or closely related triterpenoids. | Employ repeated chromatographic steps. After initial column chromatography, fractions enriched with this compound may require further purification using preparative TLC or HPLC. |
| Residual non-polar impurities. | Wash the enriched fractions with a non-polar solvent like hexane to precipitate the more polar this compound. | |
| This compound Degradation During Purification | Exposure to harsh acidic or basic conditions. | While acid-base extraction is useful for removing alkaloids, prolonged exposure to strong acids or bases should be avoided. Use mild conditions and neutralize the sample after extraction. |
| Oxidation. | Minimize exposure of the sample to air and light. Work in a well-ventilated fume hood and store fractions under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for extracting this compound from Alstonia scholaris?
A1: A sequential extraction is recommended. Initially, a non-polar solvent like hexane can be used to defat the plant material. Subsequently, a solvent of medium polarity, such as chloroform or ethyl acetate, is effective for extracting triterpenoids, including this compound.[1][2][3]
Q2: My NMR spectrum shows a complex mixture of triterpenoids even after column chromatography. What should I do?
A2: This is a common challenge due to the presence of multiple structurally similar triterpenoids in Alstonia scholaris.[4][5] You should consider further purification steps. Preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18) is often effective for separating closely related compounds. Alternatively, repeated column chromatography with different solvent systems can improve separation.
Q3: How can I confirm the presence of this compound in my fractions?
A3: Thin Layer Chromatography (TLC) is a quick method for initial screening. Fractions can be compared with a standard if available. For confirmation, spectroscopic methods are necessary. High-Resolution Mass Spectrometry (HRMS) will provide the exact mass, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC) will be required to confirm the structure, which is an unusual 2,3-secofernane triterpenoid.[8]
Q4: Is this compound stable? What are the optimal storage conditions?
A4: While specific stability data for this compound is limited, as a triterpenoid, it is generally susceptible to oxidation and degradation under harsh pH conditions. For long-term storage, it is advisable to keep the purified compound as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.
Experimental Protocols
General Extraction and Fractionation Protocol
-
Preparation of Plant Material : Air-dry the leaves or bark of Alstonia scholaris and grind them into a fine powder.
-
Defatting : Macerate the powdered plant material in hexane at room temperature for 24-48 hours to remove non-polar constituents like fats and waxes. Filter the mixture and discard the hexane extract.
-
Extraction : Air-dry the defatted plant material and then extract it with chloroform or ethyl acetate using a Soxhlet apparatus or by maceration with agitation for 48-72 hours.[9]
-
Concentration : Evaporate the solvent from the chloroform/ethyl acetate extract under reduced pressure to obtain the crude triterpenoid-rich extract.
-
Acid-Base Wash (Optional but Recommended) : Dissolve the crude extract in ethyl acetate and wash it sequentially with 5% hydrochloric acid (to remove alkaloids) and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
Column Chromatography Purification
-
Preparation of the Column : Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.
-
Sample Loading : Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution : Begin elution with 100% hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Fraction Collection : Collect fractions of a fixed volume and monitor the separation by TLC.
-
Fraction Pooling : Combine fractions with similar TLC profiles.
-
Further Purification : Subject the fractions containing this compound to further purification steps like preparative TLC or HPLC as needed.
Data Presentation
Table 1: Triterpenoids Isolated from Alstonia scholaris (Illustrative)
| Compound | Plant Part | Extraction Solvent | Purification Method | Reference |
| Betulin | Leaves | Chloroform | Column Chromatography | [1] |
| Betulinic Acid | Leaves | Chloroform | Column Chromatography | [1][5] |
| Ursolic Acid | Leaves | Chloroform | Column Chromatography | [1][5] |
| Oleanolic Acid | Leaves | Hexane | Column Chromatography | [5] |
| Lupeol | Leaves | Not Specified | Column Chromatography | [6] |
Visualizations
Caption: Experimental workflow for this compound isolation.
Caption: Troubleshooting logic for this compound purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. ijnrd.org [ijnrd.org]
optimizing reaction conditions for Alstonic acid A synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Alstonic acid A and structurally related complex terpenes. Given the absence of a published total synthesis for this compound, this guide draws upon established methodologies for the synthesis of steroids and terpenes with similar structural features, such as the norpregnane core.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the tetracyclic core of this compound?
A1: The main hurdles in constructing the 6-6-6-5 fused ring system typical of this compound revolve around stereocontrol and ring fusion. Key challenges include:
-
Stereoselective formation of quaternary carbons: The core of this compound likely contains multiple stereocenters, including challenging quaternary carbons, which require highly specific reagents and conditions to control.
-
Controlling ring junction stereochemistry: Achieving the correct cis or trans fusion between the rings is critical and often dictated by the choice of cyclization strategy and reaction conditions.
-
Building the fused ring system efficiently: Constructing the tetracyclic skeleton requires a robust strategy, often employing powerful ring-forming reactions like the Diels-Alder or Robinson annulation, followed by intramolecular cyclizations.
Q2: Which key reactions are recommended for building the carbocyclic framework of this compound?
A2: Several powerful reactions are central to the synthesis of steroid and terpene skeletons:
-
Diels-Alder Reaction: This cycloaddition is a primary method for constructing six-membered rings with good stereochemical control, making it ideal for forming the A, B, or C rings of the steroid nucleus.
-
Robinson Annulation: This classic tandem reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is exceptionally useful for creating a new six-membered ring fused to an existing one. It is a cornerstone of steroid synthesis.
-
Intramolecular Aldol Condensation: This reaction is crucial for closing rings, particularly the final ring of the tetracyclic system, by forming a carbon-carbon bond between two carbonyl-containing positions within the same molecule.
-
Stereoselective Alkylation and Reduction: Once the core is assembled, introducing substituents and adjusting stereocenters often relies on stereoselective alkylation of enolates and reductions of ketones or alkenes.
Q3: How can I manage the late-stage introduction of functional groups onto the steroid skeleton?
A3: Late-stage functionalization of a complex core is a significant challenge due to the potential for competing side reactions at multiple sites. Strategies include:
-
Directed C-H Functionalization: Using directing groups to guide a catalyst to a specific C-H bond for oxidation or other modifications.
-
Radical Relay Reactions: These reactions can transfer reactivity from one part of the molecule to a remote, unactivated C-H bond.
-
Biocatalysis: Employing enzymes that can perform highly regio- and stereoselective hydroxylations on complex steroid scaffolds.
Troubleshooting Guides
Problem 1: Low Yield in Diels-Alder Cycloaddition for Ring A/B Construction
| Potential Cause | Suggested Solution
troubleshooting poor resolution in HPLC analysis of Alstonic acid A
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Alstonic acid A. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak resolution and shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the HPLC analysis of this compound?
A1: Poor resolution, characterized by overlapping peaks, is typically a result of issues with column efficiency, analyte retention, or the selectivity of the chromatographic system.[1][2] For this compound, a triterpenoid (B12794562) acid, common causes include:
-
Suboptimal Mobile Phase Composition: Incorrect solvent strength or pH can lead to co-elution with other sample components.[1]
-
Poor Peak Shape: Peak tailing or fronting can significantly reduce resolution.
-
Column Issues: Degradation of the stationary phase, column contamination, or the use of an inappropriate column chemistry can all lead to poor separation.[2]
-
Instrumental Problems: Excessive system volume or leaks can cause band broadening and reduce resolution.
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing, where the latter half of the peak is drawn out, is a frequent issue when analyzing acidic compounds like this compound on silica-based reversed-phase columns. This is often due to secondary interactions between the analyte and the stationary phase.
-
Cause: Interaction with residual silanols on the stationary phase. Free silanol (B1196071) groups on the silica (B1680970) backbone can interact with the carboxylic acid moiety of this compound, causing some molecules to lag behind the main peak, resulting in tailing.
-
Solution 1: Adjust Mobile Phase pH. By adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase, you can suppress the ionization of the residual silanols, thereby minimizing these secondary interactions and improving peak shape.
-
Solution 2: Use an End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity and are recommended for analyzing acidic compounds.
Q3: My this compound peak is very broad. What could be the reason?
A3: Peak broadening can stem from several factors related to the column, the mobile phase, or the instrument setup.
-
Cause 1: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, often asymmetrical peaks.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Cause 2: Column Degradation. Over time, the packed bed of the column can degrade or form voids, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column. Using a guard column can help extend the life of the analytical column.
-
-
Cause 3: High Mobile Phase Viscosity. A viscous mobile phase can slow down mass transfer, resulting in peak broadening.
-
Solution: Increasing the column temperature (e.g., to 30-40 °C) can reduce the viscosity of the mobile phase and improve peak sharpness.
-
Q4: I am not getting enough retention for this compound on a C18 column. How can I increase its retention time?
A4: Insufficient retention is usually due to the mobile phase being too strong (i.e., having too high a proportion of the organic solvent).
-
Solution 1: Decrease the Organic Solvent Percentage. Reduce the amount of acetonitrile (B52724) or methanol (B129727) in your mobile phase. This will increase the polarity of the mobile phase, leading to stronger interaction of the nonpolar this compound with the C18 stationary phase and thus, a longer retention time.
-
Solution 2: Adjust Mobile Phase pH. Ensure the pH of your mobile phase is low enough (e.g., pH 2.5-3.5) to keep the carboxylic acid group of this compound in its protonated, less polar form. This will increase its retention on a reversed-phase column.
Troubleshooting Guides
Poor Peak Resolution
If you are experiencing poor resolution between the this compound peak and an impurity or another component, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Peak Tailing in this compound Analysis
The diagram below illustrates the chemical interaction leading to peak tailing for acidic analytes and how mobile phase modifiers can mitigate this issue.
References
addressing solubility issues of Alstonic acid A in biological assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Alstonic acid A. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges and other common issues encountered during biological assays.
Troubleshooting Guide
This guide addresses the most common problem researchers face with this compound: precipitation in aqueous solutions.
Issue: Immediate Precipitation of this compound Upon Addition to Aqueous Buffer or Cell Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
-
Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound, which is a triterpenoid (B12794562). While highly soluble in organic solvents like DMSO, its solubility dramatically decreases when diluted into a predominantly aqueous environment.[1] The DMSO concentration is no longer sufficient to keep the compound dissolved. Here are the primary causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration by performing a solubility test beforehand. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid solvent exchange, leading to immediate precipitation. | Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in pre-warmed (37°C) culture media or buffer.[2] Then, add this intermediate dilution to the final volume. Always add the compound solution to the aqueous medium, not the other way around, and mix gently but thoroughly during addition. |
| Low Temperature of Media/Buffer | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions.[2] |
| High Final DMSO Concentration | While DMSO aids solubility, high concentrations (>1%) can be toxic to cells and may still not be sufficient to prevent precipitation at high compound concentrations. | Aim for a final DMSO concentration of less than 0.5% in your cell-based assays. If higher concentrations are needed for solubility, a vehicle control with the same DMSO concentration is essential. |
Issue: Time-Dependent Precipitation of this compound in Cell Culture
-
Question: My this compound solution is initially clear in the cell culture medium, but a precipitate forms over the course of my experiment (e.g., 24-48 hours). What could be the cause?
-
Answer: Time-dependent precipitation can be a complex issue influenced by interactions with media components, cellular metabolism, and environmental factors.[1]
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may bind to proteins in fetal bovine serum (FBS) or other media components, leading to the formation of insoluble complexes over time.[1] | Try reducing the percentage of FBS in your culture medium, but be mindful of the potential impact on cell health. Alternatively, consider using a serum-free medium for your experiment if your cells can tolerate it. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to increase over time. As this compound is an acidic compound, an increase in pH can decrease its solubility. | Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Using a medium with a stronger buffering agent like HEPES might also be beneficial. |
| Compound Degradation | The compound may not be stable in the culture environment over long incubation periods, leading to the formation of less soluble degradation products. | If experimentally feasible, consider reducing the incubation time. You could also refresh the medium with a freshly prepared solution of this compound at intermediate time points. |
| Evaporation | Evaporation from culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit. | Ensure proper humidification of your incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
Frequently Asked Questions (FAQs)
1. What is the best solvent to prepare a stock solution of this compound?
Based on information for similar triterpenoid compounds and supplier data, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Other potential organic solvents include ethanol (B145695), acetone, chloroform, and dichloromethane. For biological assays, DMSO is the most commonly used due to its high solubilizing power and miscibility with aqueous media.
2. What is the solubility of this compound in common solvents?
| Solvent | Estimated Solubility of this compound (at Room Temperature) |
| DMSO | > 10 mg/mL |
| Ethanol | ~1-5 mg/mL |
| Aqueous Buffers (e.g., PBS, pH 7.4) | < 0.01 mg/mL |
Note: These are estimates and should be experimentally verified. The solubility in ethanol and aqueous solutions can be highly dependent on the exact conditions, such as pH and temperature.
3. How can I determine the maximum soluble concentration of this compound in my specific assay medium?
You can perform a simple kinetic solubility test. Here is a general protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of this stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to your assay medium in a clear 96-well plate (e.g., 2 µL of DMSO stock into 198 µL of medium for a 1:100 dilution). Include a DMSO-only control.
-
Seal the plate and shake it at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect the wells for any signs of precipitation. For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
4. Are there any advanced formulation strategies I can use to improve the solubility of this compound for in vivo studies?
Yes, several advanced formulation techniques can be employed for poorly soluble compounds, though they require more extensive development and validation:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO, PEG400, and water can be effective.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its delivery and bioavailability.
-
Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol provides a step-by-step method for preparing this compound solutions to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
-
Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Create an Intermediate Dilution in Pre-warmed Medium:
-
On the day of the experiment, thaw an aliquot of the DMSO stock solution and allow it to come to room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To minimize the risk of precipitation, first, dilute your high-concentration stock to a lower intermediate concentration (e.g., 1 mM) in the pre-warmed medium. Add the DMSO stock to the medium dropwise while gently vortexing.
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate solution to the final volume of pre-warmed medium to achieve your desired final concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium to get a 10 µM final concentration with a final DMSO concentration of 0.1%.
-
Gently mix the final working solution.
-
-
Final Check:
-
Visually inspect the medium for any signs of precipitation before adding it to your cells. If the solution is clear, it is ready for use.
-
Below is a workflow diagram illustrating this protocol.
Caption: Workflow for preparing this compound solutions for cell-based assays.
Signaling Pathway Visualization
The antispasmodic effects of many compounds are mediated through the modulation of cholinergic signaling in smooth muscle. While the exact mechanism of this compound is not definitively established, a plausible hypothesis is its interference with this pathway. The diagram below illustrates the general mechanism of acetylcholine-induced smooth muscle contraction, a potential target for this compound's antispasmodic activity.
Caption: Hypothesized mechanism of this compound's antispasmodic action via cholinergic signaling.
References
Technical Support Center: Minimizing Off-Target Effects in Alstonic Acid A Experiments
Introduction
This technical support center is designed for researchers, scientists, and drug development professionals working with Alstonic acid A, a 2,3-secofernane triterpenoid (B12794562) isolated from Alstonia scholaris. Due to the limited publicly available data on the specific biological targets and off-target profile of this compound, this guide provides both general strategies for minimizing off-target effects applicable to novel natural products and specific examples using the well-characterized pentacyclic triterpenoid, Oleanolic Acid, as a representative compound. This approach will equip researchers with the necessary tools to design robust experiments, interpret data accurately, and proactively address potential off-target-related issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with natural products like this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. This is a particular concern for natural products, which have evolved for functions other than therapeutic specificity and may interact with multiple cellular targets. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the primary target, or can cause cellular toxicity.[1] Minimizing off-target effects is crucial for validating the compound's mechanism of action and for the development of safe and effective therapeutics.
Q2: I am observing a phenotype in my experiments with this compound, but I'm not sure if it's a true on-target effect. How can I begin to investigate this?
A2: A critical first step is to establish a clear dose-response relationship. True on-target effects should correlate with the concentration of this compound required to engage its intended target. Additionally, employing a structurally related but biologically inactive analog of this compound as a negative control can be highly informative. If this inactive analog does not produce the same phenotype, it strengthens the evidence for a specific, on-target effect.
Q3: What are some proactive experimental design strategies to minimize the impact of potential off-target effects of this compound?
A3:
-
Use the Minimum Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired on-target phenotype. This minimizes the likelihood of engaging lower-affinity off-target proteins.
-
Employ Orthogonal Approaches: Do not rely on a single experimental readout. Validate your findings using multiple, independent assays. For example, if this compound is hypothesized to inhibit a specific enzyme, confirm this with both an in vitro biochemical assay and a cellular assay that measures a downstream consequence of the target's inhibition.
-
Utilize Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If this compound no longer produces the phenotype in these target-depleted cells, it strongly suggests the effect is on-target.
Q4: Are there computational tools that can help predict potential off-targets for this compound?
A4: Yes, in silico methods can provide valuable starting points for identifying potential off-targets. These approaches are often based on chemical similarity to compounds with known targets.[2] Tools like the Similarity Ensemble Approach (SEA) or other pharmacophore modeling software can compare the structure of this compound to large databases of bioactive molecules and predict a list of potential interacting proteins. These computational predictions should always be experimentally validated.
Troubleshooting Guides
Issue 1: High Cellular Toxicity Observed at Concentrations Required for Efficacy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target engagement of essential cellular proteins. | 1. Perform a broad off-target screening panel (e.g., a kinase panel if the primary target is a kinase).2. Compare the IC50 values for toxicity with the IC50 for on-target activity. A narrow therapeutic window suggests off-target toxicity. | Identification of specific off-targets that may be responsible for the toxicity. This can guide medicinal chemistry efforts to improve selectivity. |
| Compound instability or degradation into toxic metabolites. | 1. Assess the stability of this compound in your cell culture media over the time course of the experiment using LC-MS.2. Identify any major degradation products and test their individual toxicity. | A stable compound profile over time. If degradation is observed, the experimental time course may need to be shortened, or the compound stabilized. |
| Non-specific membrane disruption or other physicochemical effects. | 1. Visually inspect cells for signs of membrane blebbing or lysis.2. Run a cell-free assay to ensure the compound is not denaturing proteins non-specifically. | Absence of overt, non-specific cellular damage at effective concentrations. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in this compound stock solution. | 1. Prepare fresh stock solutions from powder for each experiment.2. Confirm the concentration and purity of the stock solution using analytical methods (e.g., HPLC, NMR). | Consistent and reproducible results between experiments. |
| Cell line heterogeneity or passage number effects. | 1. Use cells within a narrow passage number range.2. Periodically perform cell line authentication. | Reduced variability in cellular response to this compound. |
| Assay interference. | 1. Run control experiments without cells or with lysates to check for direct interference with assay reagents (e.g., fluorescence quenching, inhibition of reporter enzymes). | The signal in control wells should be at baseline, indicating no direct assay interference by this compound. |
Data Presentation: A Case Study with Oleanolic Acid
Given the limited specific data for this compound, we present data for Oleanolic Acid, a structurally related pentacyclic triterpenoid, to illustrate how to tabulate and interpret findings related to on- and off-target effects. Oleanolic acid has been shown to modulate multiple signaling pathways, making it a good model for discussing the polypharmacology common to many natural products.
Table 1: Reported Biological Activities of Oleanolic Acid
| Target/Pathway | Effect | Reported IC50/EC50 | Cellular Context | Reference |
| PI3K/Akt Signaling | Inhibition of Akt phosphorylation | ~10-20 µM | Gastric Cancer Cells | [3] |
| JNK Signaling | Increased JNK phosphorylation | ~10-20 µM | Gastric Cancer Cells | [3] |
| NF-κB Pathway | Inhibition | Not specified | Various Cancer Cells | [4] |
| Mitochondrial Apoptosis | Induction | ~15.9 µg/mL (24h) | Gastric Cancer Cells | [3] |
This table is for illustrative purposes and represents a subset of the reported activities of Oleanolic Acid.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to its intended target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with an effective concentration of this compound and another set with a vehicle control (e.g., DMSO) for a predetermined time.
-
Harvesting: Wash the cells with PBS and harvest by scraping. Resuspend the cell pellets in a lysis buffer containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another protein detection method.
-
Interpretation: A shift in the melting curve of the target protein to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: In Vitro Kinase Selectivity Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay: Submit the compound to a commercial kinase profiling service or perform the assay in-house using a panel of recombinant kinases. Assays are typically run in 384-well plates.
-
Reaction: In each well, combine a specific recombinant kinase, its corresponding substrate, and ATP. Add the diluted this compound or a vehicle control.
-
Detection: After incubation, quantify the kinase activity. This is often done by measuring the amount of phosphorylated substrate or the amount of ATP remaining in the reaction.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. For any significant "hits," determine the IC50 value from the dose-response curve.
-
Interpretation: Kinases that are inhibited with IC50 values close to that of the on-target kinase are considered potential off-targets and warrant further investigation.
Visualizations
Caption: Hypothetical signaling pathway modulation.
Caption: Workflow for off-target identification.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Alstonic Acid A for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alstonic acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising triterpenoid (B12794562).
Disclaimer: Specific pharmacokinetic and bioavailability data for this compound are limited in publicly available literature. The quantitative data and protocols provided herein are based on general principles for triterpenoids and data from structurally similar compounds isolated from Alstonia scholaris and other natural sources. These should be considered as a starting point for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris.[1] Like many other triterpenoids, this compound is a lipophilic molecule with a relatively high molecular weight (456.7 g/mol ) and is expected to have poor aqueous solubility.[2] These physicochemical properties often lead to low oral bioavailability, limiting its therapeutic potential in vivo due to poor absorption from the gastrointestinal tract.[3][4]
Q2: What are the primary challenges I might face when administering this compound in my animal model?
Researchers may encounter several challenges, including:
-
Poor and variable absorption: Due to its low aqueous solubility, the dissolution of this compound in the gastrointestinal fluids can be a rate-limiting step for absorption, leading to low and inconsistent plasma concentrations.
-
First-pass metabolism: Although not specifically studied for this compound, many natural compounds undergo significant metabolism in the liver before reaching systemic circulation, which can further reduce bioavailability.
-
Difficulty in formulation: The lipophilic nature of this compound can make it challenging to prepare stable and homogenous formulations suitable for oral or parenteral administration.
Q3: What are the recommended formulation strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of lipophilic compounds like this compound. These include:
-
Nanoparticle-based formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area-to-volume ratio, thereby improving its dissolution rate and absorption.[5]
-
Liposomal formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, a lipophilic compound, it would primarily be entrapped within the lipid bilayer, which can protect it from degradation and enhance its absorption.
-
Solid dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state. By converting the crystalline drug into an amorphous state, its solubility and dissolution rate can be significantly increased.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or undetectable plasma levels of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution and absorption. | 1. Formulation enhancement: Prepare a nanoparticle, liposomal, or solid dispersion formulation of this compound (see Experimental Protocols section). 2. Co-administration with a bioenhancer: While not specific to this compound, some natural compounds like piperine (B192125) have been shown to enhance the bioavailability of other drugs. This could be explored. 3. Change the route of administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal barrier. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution of the administered formulation. Precipitation of the compound in the gastrointestinal tract. | 1. Optimize formulation: Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and proper resuspension before each administration. 2. Control food intake: Administer the compound to fasted animals to reduce variability in gastric emptying and intestinal contents. |
| Precipitation of this compound when preparing a dosing solution. | Low solubility in the chosen vehicle. | 1. Solubility screening: Determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent systems (e.g., DMSO, ethanol, polyethylene (B3416737) glycol 400, cremophor EL). 2. Use of solubilizing excipients: Incorporate surfactants or cyclodextrins into the formulation to improve solubility. |
| Low encapsulation efficiency in nanoparticle or liposomal formulations. | Poor affinity of this compound for the core or lipid bilayer of the carrier. Suboptimal formulation parameters. | 1. Vary drug-to-carrier ratio: Experiment with different ratios of this compound to the polymer or lipid. 2. Optimize formulation process: Adjust parameters such as sonication time, homogenization speed, or evaporation rate. 3. Select appropriate lipids/polymers: For liposomes, use a combination of lipids with different chain lengths and charges. For nanoparticles, select a polymer with appropriate hydrophobicity. |
Quantitative Data Summary
Due to the lack of specific pharmacokinetic data for this compound, the following tables present data for a structurally similar triterpenoid, Ursolic Acid, which is also found in Alstonia scholaris, to provide a reference for expected physicochemical properties and pharmacokinetic behavior.
Table 1: Physicochemical Properties of this compound and a Related Triterpenoid.
| Property | This compound | Ursolic Acid (for comparison) |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol | 456.7 g/mol |
| Appearance | Crystalline solid | Crystalline solid |
| Predicted Boiling Point | 552.1 ± 23.0 °C | 549.3 ± 50.0 °C |
| Predicted Density | 1.05 ± 0.1 g/cm³ | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). | Poorly soluble in water; soluble in ethanol, methanol (B129727), acetone. |
Table 2: Illustrative Pharmacokinetic Parameters of Ursolic Acid in Rats Following Oral Administration (as a proxy for a triterpenoid acid).
| Parameter | Value | Reference |
| Dose | 100 mg/kg | |
| Cmax (Maximum Plasma Concentration) | ~0.2 µg/mL | |
| Tmax (Time to Maximum Concentration) | ~4 hours | |
| AUC₀₋₂₄ (Area Under the Curve) | ~1.5 µg·h/mL | |
| Bioavailability | Low (<1%) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method
-
Lipid Film Preparation: a. Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol in a 4:1 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: a. Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and in the total formulation using a validated analytical method like HPLC.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles by Solvent Evaporation Method
-
Organic Phase Preparation: a. Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Emulsification: a. Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) under continuous stirring or homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Evaporate the organic solvent from the emulsion by stirring at room temperature or under reduced pressure. This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating this compound.
-
Purification and Collection: a. Collect the nanoparticles by centrifugation, wash them with deionized water to remove the surfactant and unencapsulated drug, and then lyophilize them to obtain a dry powder.
-
Characterization: a. Characterize the nanoparticles for their size, PDI, zeta potential, and morphology (using scanning or transmission electron microscopy). b. Determine the drug loading and encapsulation efficiency using an appropriate analytical method.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Solution Preparation: a. Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30 or polyethylene glycol (PEG) 6000) in a common volatile solvent (e.g., methanol or ethanol).
-
Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature to obtain a solid mass.
-
Drying and Pulverization: a. Further dry the solid mass in a vacuum oven to remove any residual solvent. b. Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: a. Characterize the solid dispersion for its solid-state properties using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound. b. Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug in a relevant dissolution medium.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for enhancing the bioavailability of this compound.
Caption: Potential signaling pathway modulated by triterpenoids, illustrated using Ursolic Acid as an example.
References
- 1. This compound | CAS:1159579-44-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Ursolic acid: Pharmacokinetics process in vitro and in vivo, a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. botanyjournals.com [botanyjournals.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Anti-inflammatory Mechanism of Alstonic Acid A
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Alstonic Acid A's Potential Anti-inflammatory Action
This guide provides a comparative analysis of the anti-inflammatory mechanism of this compound, a triterpenoid (B12794562) isolated from Alstonia scholaris. Due to the limited specific research on this compound, this document summarizes the known anti-inflammatory properties of Alstonia scholaris extracts as a proxy. The performance of these extracts is compared with established anti-inflammatory drugs from different classes: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor), and the corticosteroid Dexamethasone. This comparison is supported by available experimental data and detailed methodologies for key assays.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Alstonia scholaris extracts and the selected comparator drugs. It is important to note that the data for Alstonia scholaris is derived from various studies on crude extracts and may not be directly comparable to the purified active compounds.
Table 1: Comparison of Inhibitory Effects on Inflammatory Mediators
| Compound/Extract | Target | Assay System | IC50 / Inhibition | Reference |
| Alstonia scholaris (Ethanolic Leaf Extract) | COX-1, COX-2, 5-LOX | In vitro enzyme inhibition | Qualitative inhibition reported | [1] |
| Alstonia scholaris (Methanolic Extract) | Nitric Oxide (NO) | Antioxidant assay | IC50: 69.502 ppm | [1] |
| Ibuprofen | iNOS activity | Rat primary cerebellar glial cells (LPS + INFγ stimulated) | IC50: 0.76 mM | [2] |
| Celecoxib | Nitric Oxide (NO) | Formalin-induced inflammatory pain in rats | Reduction in NO at 40 mg/kg | [3] |
| Dexamethasone | Nitric Oxide (NO) synthesis | EMT6 adenocarcinoma cells (LPS stimulated) | IC50: 5 nM | [4] |
| Dexamethasone | TNF-α, IL-6, etc. | Human retinal microvascular pericytes | IC50: 2-6 nM for potent inhibition of various mediators | [5] |
Table 2: Comparison of Efficacy in a Carrageenan-Induced Paw Edema Model
| Compound/Extract | Dose | Route of Administration | % Inhibition of Edema | Time Point | Reference |
| Alstonia scholaris (Aqueous Extract) | 100 mg/kg | Oral | 24.35% | 4 hours | [6] |
| Alstonia boonei (Aqueous Fraction) | 250 mg/kg | Oral | 89.86% | 6 hours | [7] |
| Ibuprofen | 40 mg/kg | Oral | 66.46% | 3 hours | [8] |
| Celecoxib | 50 mg/kg | Oral | Significant reduction (***p < 0.001) | 3 and 5 hours | [9] |
| Dexamethasone | 10 mg/kg | Intraperitoneal | Significant reduction (P < 0.01) | 4 hours | [10] |
| Indomethacin (Reference) | 10 mg/kg | Oral | 47.94% | 4 hours | [6] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., Alstonia scholaris extract, Ibuprofen, Celecoxib, Dexamethasone) or vehicle (control) is administered orally or intraperitoneally at a predetermined time before the carrageenan injection.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
The paw volume is measured immediately after the carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[11][12][13]
LPS-Stimulated Macrophages for Cytokine and Nitric Oxide Measurement
This in vitro assay is used to evaluate the effect of compounds on the production of pro-inflammatory mediators.
-
Cell Line: Murine macrophage cell lines like RAW 264.7 or primary macrophages are commonly used.
-
Procedure:
-
Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound or vehicle for a specific duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is determined from a standard curve.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the inflammatory mediator production) are calculated from the dose-response curves.
COX-1 and COX-2 Enzyme Inhibition Assay
This in vitro assay determines the direct inhibitory effect of a compound on the activity of cyclooxygenase enzymes.
-
Enzymes: Purified COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The product of the reaction (e.g., Prostaglandin E2 - PGE2) is measured. This can be done using various methods, including ELISA or by detecting the peroxidase activity of COX using a colorimetric or fluorometric substrate.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage inhibition against the logarithm of the compound concentration.
Mandatory Visualization
Caption: Proposed anti-inflammatory signaling pathway of Alstonia scholaris extracts.
Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.
Caption: Comparative diagram of the mechanisms of action for different anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen: effect on inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Glucocorticoids inhibit the induction of nitric oxide synthase and the related cell damage in adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. plantsjournal.com [plantsjournal.com]
- 7. Aqueous fraction of Alstonia boonei de Wild leaves suppressed inflammatory responses in carrageenan and formaldehyde induced arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. brieflands.com [brieflands.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alstonic Acid A and Other Bioactive Triterpenoids
In the landscape of natural product research, triterpenoids have emerged as a significant class of compounds exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of Alstonic acid A, a less-studied triterpenoid (B12794562), with other well-researched triterpenoids such as ursolic acid, betulinic acid, and oleanolic acid. The focus is on their cytotoxic and anti-inflammatory properties, supported by available experimental data.
While extensive research has been conducted on many triterpenoids, data specifically quantifying the biological activities of this compound remains limited in the public domain. This analysis, therefore, draws comparisons based on the available data for its more studied counterparts and provides a framework for potential future comparative studies involving this compound.
Cytotoxic Activity of Triterpenoids
The cytotoxic potential of triterpenoids against various cancer cell lines is a primary area of investigation in the quest for novel anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.
Table 1: Comparative Cytotoxicity of Triterpenoids (IC50 values in µM)
| Triterpenoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | - | - | Data not available | - |
| Ursolic acid | A549 | Non-Small-Cell Lung Carcinoma | 39.8 | [1] |
| MCF-7 | Breast Cancer | 7.96 (at 48h) | [1] | |
| MDA-MB-231 | Breast Cancer | 9.02 (at 48h) | [1] | |
| Betulinic acid | A549 | Non-Small-Cell Lung Carcinoma | 40.1 | [1] |
| H460 (paclitaxel-resistant) | Lung Carcinoma | 50 | [2][3] | |
| Oleanolic acid | A549 | Non-Small-Cell Lung Carcinoma | > 100 | [1] |
| MCF-7 | Breast Cancer | 4.0 (for a derivative) | [4] | |
| Triterpenoid Fraction (Alstonia scholaris) | A549 | Lung Cancer | 9.3 µg/mL | [1][2] |
Note: The cytotoxicity of oleanolic acid itself against A549 cells was found to be low in the cited study[1]. The provided IC50 value for MCF-7 cells is for a synthetic derivative of oleanolic acid[4]. It is important to note that a triterpenoid fraction from Alstonia scholaris, the plant from which this compound is isolated, has shown significant anti-proliferative activity against A549 cells[1][2].
Anti-inflammatory Activity of Triterpenoids
Chronic inflammation is a key factor in the development of numerous diseases. Triterpenoids have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory pathways.
Table 2: Comparative Anti-inflammatory Activity of Triterpenoids
| Triterpenoid | Assay | Model | Key Findings | Reference |
| This compound | - | - | Data not available | - |
| Ursolic acid | Carrageenan-induced paw edema | Rat | 53% inhibition at 50 mg/kg | [5] |
| Cytokine secretion | T cells, Macrophages | Inhibition of IL-2, IL-4, IL-6, IFN-γ, IL-1β, TNF-α | ||
| Oleanolic acid | Secretory Phospholipase A2 (sPLA2) Inhibition | In vitro | IC50 values of 3.08 to 7.78 µM | [6] |
| Cytokine release | HUVECs | Inhibition of LPS-mediated HMGB1 release | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, other triterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer the test compound (e.g., this compound, other triterpenoids) or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated as: (1 - (Vt / Vc)) x 100, where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.
Signaling Pathways
Triterpenoids are known to exert their biological effects by modulating various signaling pathways. A key pathway implicated in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Many triterpenoids have been shown to inhibit the activation of NF-κB.
While the specific signaling pathway for this compound has not been elucidated, the following diagram illustrates the general mechanism of NF-κB inhibition by triterpenoids.
Caption: General mechanism of NF-κB pathway inhibition by triterpenoids.
This guide highlights the potential of triterpenoids as valuable therapeutic agents. While data on this compound is currently scarce, the comparative analysis with its structural relatives underscores the importance of further research into this and other lesser-known natural compounds. The provided experimental protocols offer a standardized approach for future investigations to quantify and compare the bioactivities of these promising molecules.
References
- 1. Stolonic acids A and B, new cytotoxic cyclic peroxides from an Indian Ocean ascidian Stolonica species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new 2,3-seco-hopane triterpene derivatives from Megacodon stylophorus and their antiproliferative and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Naturally occurring triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Alstonic Acid A and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of two natural triterpenoids: Alstonic acid A and betulinic acid. While extensive research has documented the anticancer potential of betulinic acid, data on the specific cytotoxicity of this compound remains limited. This document summarizes the available experimental data, outlines common experimental protocols for cytotoxicity assessment, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction
This compound is a 2,3-secofernane triterpenoid (B12794562) isolated from Alstonia scholaris, a plant traditionally used in various medicinal systems. In contrast, betulinic acid is a more extensively studied pentacyclic triterpenoid found in the bark of several plant species, including the white birch. It has demonstrated selective cytotoxicity against a variety of cancer cell lines, making it a promising candidate for anticancer therapy.[1] This guide aims to present a side-by-side comparison based on the current scientific literature.
Data Presentation: Cytotoxicity
Direct comparative studies on the cytotoxicity of isolated this compound and betulinic acid are not available in the current literature. Research on Alstonia scholaris extracts, which contain a mixture of compounds including triterpenoids and alkaloids, has shown cytotoxic activity against various cancer cell lines.[2][3] For instance, ethanolic extracts of Alstonia scholaris bark have demonstrated significant cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 50 to 150 µg/mL.[2] Another study found that the triterpenoid fraction of Alstonia scholaris leaves exhibited high anti-proliferative activity in A549 cells with an IC₅₀ value of 9.3 μg/mL.[4] This fraction was found to contain betulinic acid, among other triterpenoids.
The cytotoxicity of betulinic acid, however, has been extensively quantified against a wide array of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for betulinic acid in various cancer cell lines.
Table 1: Cytotoxicity of Betulinic Acid (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Non-Small Cell Lung Carcinoma | 40.1 | |
| MV4-11 | Leukemia | 18.16 | |
| PC-3 | Prostate Cancer | 32.46 | |
| MCF-7 | Breast Cancer | 38.82 | |
| CL-1 | Canine T-cell Lymphoma | 23.50 | |
| CLBL-1 | Canine B-cell Lymphoma | 18.2 | |
| D-17 | Canine Osteosarcoma | 18.59 | |
| MDA-MB-231 | Triple Negative Breast Cancer | 17.21 (48h) |
Note: IC₅₀ values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
The cytotoxic activity of natural compounds like this compound and betulinic acid is commonly evaluated using in vitro cell-based assays. A standard protocol for determining the IC₅₀ value is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or betulinic acid) dissolved in a suitable solvent (like DMSO) and diluted in the cell culture medium. A control group receives only the solvent-containing medium.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound.
Signaling Pathway of Betulinic Acid-Induced Apoptosis
Betulinic acid is known to induce apoptosis in cancer cells primarily through the mitochondrial pathway. The following diagram provides a simplified representation of this signaling cascade.
Conclusion
Betulinic acid has been well-established as a potent cytotoxic agent against a multitude of cancer cell lines, with its mechanism of action primarily involving the induction of apoptosis through the mitochondrial pathway. In contrast, while extracts of Alstonia scholaris show promising cytotoxic effects, specific data for its constituent, this compound, is currently lacking. This highlights a significant knowledge gap and an opportunity for future research. The presence of betulinic acid in Alstonia scholaris may contribute to the observed cytotoxicity of its extracts. Further investigation is warranted to isolate this compound and evaluate its individual cytotoxic potential and mechanism of action. Such studies will be crucial in determining its viability as a novel anticancer agent and for conducting meaningful comparative analyses with established compounds like betulinic acid.
References
- 1. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells [mdpi.com]
Synergistic Antimicrobial Effects of Alstonia scholaris Triterpenoids with Conventional Antibiotics
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach involves the use of natural compounds as adjuvants to enhance the efficacy of existing antibiotics. This guide provides a comprehensive comparison of the synergistic effects of oleanolic acid (OA) and ursolic acid (UA), two pentacyclic triterpenoids isolated from Alstonia scholaris, with conventional antibiotics against various bacterial pathogens. While initial interest was in Alstonic acid A, the available scientific literature points to OA and UA as the primary compounds from this plant species demonstrating significant synergistic activity.
Quantitative Assessment of Synergistic Activity
The synergistic potential of oleanolic acid and ursolic acid in combination with various antibiotics has been quantitatively evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
Synergistic Effects Against Gram-Positive Bacteria
Oleanolic acid and ursolic acid have demonstrated notable synergistic activity with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] This is particularly significant given the challenges in treating MRSA infections. The combination of these triterpenoids with ampicillin (B1664943) and oxacillin (B1211168) has been shown to restore the susceptibility of MRSA to these antibiotics.
| Compound | Antibiotic | Bacterial Strain | MIC of Compound Alone (mg/L) | MIC of Antibiotic Alone (mg/L) | FICI | Reference |
| Ursolic Acid | Ampicillin | MRSA (Clinical Isolates) | 8–16 | >32 | ≤0.5 | [1] |
| Ursolic Acid | Oxacillin | MRSA (Clinical Isolates) | 8–16 | >32 | ≤0.5 | [1] |
| Oleanolic Acid | Ampicillin | MRSA (Clinical Isolates) | 32–128 | >32 | ≤0.5 | [1] |
| Oleanolic Acid | Oxacillin | MRSA (Clinical Isolates) | 32–128 | >32 | ≤0.5 | [1] |
Synergistic Effects Against Other Bacteria
Studies have also explored the synergistic interactions of these triterpenoids with other classes of antibiotics against different bacterial species. For instance, oleanolic acid has been found to act synergistically with aminoglycoside antibiotics against the Gram-negative bacterium Acinetobacter baumannii.[5]
| Compound | Antibiotic | Bacterial Strain | MIC of Compound Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | Fold Reduction in Antibiotic MIC | Reference |
| Oleanolic Acid | Gentamicin | A. baumannii ATCC17978 | >512 | 2 | 4 | [5] |
| Oleanolic Acid | Kanamycin | A. baumannii ATCC17978 | >512 | 16 | 4 | [5] |
Time-Kill Assay Analysis
Time-kill assays provide dynamic insights into the bactericidal or bacteriostatic effects of antimicrobial combinations over time. In studies involving MRSA, the combination of ursolic acid or oleanolic acid with β-lactam antibiotics resulted in a significant reduction in bacterial viability compared to the individual agents. A synergistic effect is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent. For example, combinations of ursolic acid (at ¼ MIC) and oleanolic acid (at ¼ MIC) with ampicillin or oxacillin have demonstrated such synergistic bactericidal activity against MRSA.[1]
Experimental Protocols
Checkerboard Assay for FICI Determination
The checkerboard assay is a standard method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Reagents: Stock solutions of the triterpenoids (oleanolic acid or ursolic acid) and antibiotics are prepared in a suitable solvent (e.g., DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (caMHB).
-
Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are made along the y-axis, and serial twofold dilutions of the triterpenoid (B12794562) are made along the x-axis. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = FIC of drug A + FIC of drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.
References
- 1. Synergy between Ursolic and Oleanolic Acids from Vitellaria paradoxa Leaf Extract and β-Lactams against Methicillin-Resistant Staphylococcus aureus: In Vitro and In Vivo Activity and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Synergy between Ursolic and Oleanolic Acids from Vitellaria paradoxa Leaf Extract and β-Lactams against Methicillin-Resistant Staphylococcus aureus: In Vitro and In Vivo Activity and Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effect of Oleanolic Acid on Aminoglycoside Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Bioactivity of Alstonic Acid A: A Comparative Guide to Related Triterpenoids from Alstonia scholaris
A comprehensive review of the existing scientific literature reveals a notable absence of specific bioactivity data for Alstonic acid A across different cell lines. This compound, an unusual 2,3-secofernane triterpenoid (B12794562) isolated from the medicinal plant Alstonia scholaris, remains largely uncharacterized in terms of its cytotoxic and mechanistic properties. However, the broader family of compounds from Alstonia scholaris, particularly other triterpenoids and crude extracts, has been the subject of numerous studies, demonstrating a range of biological activities, most notably anti-cancer effects. This guide provides a comparative overview of the bioactivity of these related compounds, offering a valuable resource for researchers and drug development professionals investigating the therapeutic potential of phytochemicals from Alstonia scholaris.
Comparative Cytotoxicity of Alstonia scholaris Constituents
While direct data on this compound is unavailable, several other triterpenoids and extracts isolated from Alstonia scholaris have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a benchmark for the anti-proliferative potential of these compounds.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Crude Methanolic Extract | MCF-7 | Breast Adenocarcinoma | 4.98 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 5.18 | [1] | |
| H69-PR | Lung Carcinoma | 6.95 | [1] | |
| THP-1 | Acute Monocytic Leukemia | 28.64 | [1] | |
| Crude Bark Extract | H69PR | Lung Carcinoma | 6.95 | [1] |
| HT-29 | Colorectal Adenocarcinoma | 7.49 | [1] | |
| MCF-7 | Breast Adenocarcinoma | 11.06 | [1] | |
| THP-1 | Acute Monocytic Leukemia | 66.64 | [1] | |
| Hexane Extract (leaves) | DLA | Dalton's Lymphoma Ascites | > 62.5 (26% cell death) | [2] |
| Hexane Extract (stem bark) | DLA | Dalton's Lymphoma Ascites | < 125 (100% cell death) | [2] |
| Benzene Extract (stem bark) | DLA | Dalton's Lymphoma Ascites | < 500 (100% cell death) | [2] |
Experimental Protocols
The primary method utilized in the cited studies to determine the cytotoxic activity of the compounds and extracts is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard and reliable method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., extracts or isolated triterpenoids) and incubated for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration.
Potential Signaling Pathways
Although the specific mechanism of action for this compound is unknown, the anti-cancer activity of other triterpenoids from Alstonia scholaris is often attributed to the induction of apoptosis (programmed cell death). A generalized signaling pathway for triterpenoid-induced apoptosis is depicted below.
Caption: Generalized signaling pathway for triterpenoid-induced apoptosis.
Experimental Workflow: From Plant to Bioactivity
The process of identifying and validating the bioactivity of compounds from medicinal plants like Alstonia scholaris follows a systematic workflow.
Caption: Experimental workflow for isolating and testing bioactive compounds.
References
A Comparative Guide to the Efficacy of Natural versus Synthetic Alstonic Acid A: An Analysis of Available Data
A pivotal gap in current pharmacological research is the absence of direct comparative studies on the efficacy of natural versus synthetic Alstonic acid A. this compound, a triterpenoid (B12794562) found in the medicinal plant Alstonia scholaris, has been identified as a component of extracts with demonstrated biological activities. However, the scientific literature to date does not contain studies that have evaluated synthetically produced this compound, nor are there any side-by-side comparisons with its natural counterpart. Consequently, this guide will summarize the available efficacy data for natural extracts of Alstonia scholaris that contain this compound, while highlighting the current void in research concerning a synthetic version. The data presented herein pertains to crude extracts or fractions, and the specific contribution of this compound to the observed activities has not been fully elucidated.
Efficacy of Natural Alstonia scholaris Extracts
Extracts from various parts of Alstonia scholaris, including the bark and leaves, have been investigated for their therapeutic potential. The primary areas of research have focused on anticancer and anti-inflammatory properties. These extracts contain a complex mixture of bioactive compounds, including alkaloids, flavonoids, and triterpenoids like this compound.[1]
In vitro studies have demonstrated the cytotoxic effects of Alstonia scholaris extracts against a range of human cancer cell lines. The efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the type of extract and the specific cancer cell line being tested.
Data Presentation: Cytotoxicity of Alstonia scholaris Extracts
| Plant Part | Extract/Fraction Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Bark | Alkaloid Fraction | HeLa (Cervical Cancer) | 5.53 | [2] |
| Bark | Alkaloid Fraction | HepG2 (Liver Cancer) | 25 | [2] |
| Bark | Alkaloid Fraction | HL-60 (Leukemia) | 11.16 | [2] |
| Bark | Alkaloid Fraction | KB (Nasopharyngeal Cancer) | 10 | [2] |
| Bark | Alkaloid Fraction | MCF-7 (Breast Cancer) | 29.76 | [2] |
| Bark | n-hexane Fraction | MCF-7 (Breast Cancer) | 109.01 | [3] |
| Bark | Chloroform (B151607) Fraction | MCF-7 (Breast Cancer) | 163.33 | [3] |
| Bark | Ethanol Fraction | MCF-7 (Breast Cancer) | 264.19 | [3] |
| Bark | Chloroform Fraction | HeLa (Cervical Cancer) | 125.06 | [4] |
| Bark | Ethanol Fraction | HeLa (Cervical Cancer) | 200.07 | [4] |
| Bark | n-hexane Fraction | HeLa (Cervical Cancer) | 238.47 | [4] |
| Stem Bark | Ethyl Acetate Extract | HepG2 (Liver Cancer) | 225.8 | [5] |
| Stem Bark | Methanolic Extract | HT-29 (Colon Cancer) | 239.4 | [5] |
| Stem Bark | Hexane Extract | Dalton's Lymphoma Ascites (DLA) | 68.75 | [6] |
| Leaves | n-hexane Extract | Dalton's Lymphoma Ascites (DLA) | 118.75 | [6] |
Note: The data in this table represents the activity of complex extracts and should not be attributed solely to this compound.
Extracts of Alstonia scholaris have also been shown to possess anti-inflammatory properties in various in vivo and in vitro models. Studies have demonstrated that these extracts can significantly inhibit edema and the production of inflammatory mediators.[7][8] For instance, ethanolic extracts of the leaves have been shown to reduce acetic acid-induced writhing in mice and inhibit xylene-induced ear edema.[7] Furthermore, some alkaloids from the plant have been found to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[7][8]
Synthetic this compound: A Research Frontier
To date, there is no published research detailing the total synthesis of this compound followed by an evaluation of its biological activity. The development of a synthetic route would be a crucial step forward, as it would provide a pure and reliable source of the compound for rigorous pharmacological testing. This would enable researchers to definitively determine the efficacy of this compound and to conduct direct comparisons with the natural product. Such studies are essential for understanding the true therapeutic potential of this compound and for any future drug development efforts.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the cytotoxic activity of Alstonia scholaris extracts against cancer cell lines, adapted from studies on the topic.[4][5]
Objective: To evaluate the concentration-dependent cytotoxic effect of a plant extract on a specific cancer cell line.
Materials:
-
Alstonia scholaris extract (e.g., ethanolic, methanolic, or chloroform fraction)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Vero cell line (normal control)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The plant extract is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the different concentrations of the extract. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, the treatment medium is removed, and 100 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the extract compared to the control. The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the bioassay-guided fractionation of a plant extract to identify bioactive compounds.
Caption: General workflow for bioassay-guided isolation of natural products.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for this compound is not yet defined, a hypothetical signaling pathway for a cytotoxic compound is presented below. This illustrates how a natural product might induce apoptosis in cancer cells.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Anti-cancer, Antioxidant and Antimicrobial Activities of Alstonia scholaris L - ProQuest [proquest.com]
- 6. brieflands.com [brieflands.com]
- 7. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hypothetical Docking Analysis of Alstonic Acid A with Cyclooxygenase-2 (COX-2)
A Comparative Guide to a Potential Anti-Inflammatory Mechanism
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration. Alstonic acid A, a triterpenoid (B12794562) isolated from Alstonia scholaris, a plant with documented traditional use in treating inflammatory conditions, presents an interesting candidate for investigation.[1][2][3] This guide outlines a hypothetical molecular docking study of this compound with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. For comparative purposes, the performance of this compound is benchmarked against Celecoxib, a well-established selective COX-2 inhibitor.
Comparative Docking Analysis (Hypothetical Data)
The following table summarizes the hypothetical results of a molecular docking simulation, comparing the binding affinity and interactions of this compound and the known inhibitor Celecoxib with the active site of COX-2. This data is for illustrative purposes only and is not derived from experimental studies.
| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Amino Acid Residues |
| This compound | -9.2 | 2 | TYR355, ARG513 |
| Celecoxib | -10.5 | 3 | HIS90, GLN192, ARG513 |
Experimental Protocols
This section details the proposed in silico methodology for the docking study of this compound with COX-2.
Preparation of Ligands and Protein
-
Ligand Preparation: The three-dimensional structure of this compound would be obtained from the PubChem database (CID: 91895416). The structure of the known COX-2 inhibitor, Celecoxib (CID: 2662), would also be retrieved from PubChem for comparison. The energy of both ligand structures would be minimized using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Protein Preparation: The crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2) would be downloaded from the RCSB Protein Data Bank. The protein structure would be prepared for docking by removing the co-crystallized ligand and water molecules. Polar hydrogen atoms and Kollman charges would be added to the protein structure.
Molecular Docking Simulation
-
Grid Generation: A grid box would be defined to encompass the active site of COX-2. The dimensions and center of the grid box would be determined based on the binding site of the co-crystallized inhibitor in the original PDB file.
-
Docking Algorithm: A molecular docking program, such as AutoDock Vina, would be employed to perform the docking simulations. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the protein's active site.
-
Analysis of Docking Results: The docking results would be analyzed based on the binding energy (in kcal/mol) and the interaction patterns between the ligand and the protein. The pose with the lowest binding energy would be selected as the most probable binding conformation. The interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site would be visualized and analyzed.
Visualizing the Workflow and Signaling Pathway
To better understand the process and the biological context, the following diagrams are provided.
References
Comparative Transcriptomics: Unraveling the Cellular Pathways Modulated by Alstonic Acid A
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonic acid A, a pentacyclic triterpenoid (B12794562) isolated from plants of the Alstonia genus, represents a class of natural products with potential therapeutic applications. While related compounds have demonstrated biological activities, including antibacterial and antispasmodic effects, the precise molecular mechanisms of this compound remain largely uncharacterized.[1][2] This guide provides a comparative framework for utilizing transcriptomics to elucidate the cellular pathways affected by this compound. Due to the current absence of published transcriptomic data for this compound, this document presents a representative analysis based on hypothetical data, illustrating the expected outcomes of such a study. The experimental protocols and data visualization templates provided herein are intended to serve as a comprehensive resource for researchers initiating investigations into the transcriptomic impact of this compound and its analogs.
Introduction
The genus Alstonia is a rich source of bioactive secondary metabolites, including a diverse array of alkaloids and terpenoids.[3][4] this compound, a notable triterpenoid from Alstonia scholaris, is of interest for its potential pharmacological properties.[] Understanding the genome-wide transcriptional changes induced by this compound is a critical step in identifying its mechanism of action, potential therapeutic targets, and any off-target effects.
Comparative transcriptomics, particularly through RNA sequencing (RNA-Seq), offers a powerful approach to profile the gene expression changes in cells or tissues upon treatment with a bioactive compound. By comparing the transcriptomes of treated versus untreated samples, researchers can identify differentially expressed genes (DEGs) and subsequently map these genes to specific signaling and metabolic pathways. This guide outlines a hypothetical comparative transcriptomic study to investigate the effects of this compound, using a scenario where its impact on the host cell response to bacterial infection is examined.
Hypothetical Comparative Gene Expression Analysis
To illustrate the potential findings of a transcriptomic study, the following table summarizes hypothetical data for key genes that could be differentially expressed in human macrophages treated with this compound in the presence of a bacterial challenge (e.g., Staphylococcus aureus). The expression values are presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
| Gene Symbol | Gene Name | Function | FPKM (Control) | FPKM (this compound) | Fold Change | p-value |
| TNF | Tumor necrosis factor | Pro-inflammatory cytokine | 50.2 | 25.8 | -1.95 | 0.001 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | 88.4 | 42.1 | -2.10 | 0.0005 |
| NFKB1 | Nuclear factor kappa B subunit 1 | Transcription factor in inflammation | 120.5 | 65.3 | -1.85 | 0.002 |
| TLR2 | Toll-like receptor 2 | Pathogen recognition receptor | 45.7 | 78.9 | 1.73 | 0.008 |
| CD14 | CD14 molecule | Co-receptor for TLRs | 62.1 | 95.4 | 1.54 | 0.012 |
| ARG1 | Arginase 1 | Anti-inflammatory marker | 15.3 | 35.7 | 2.33 | 0.003 |
| MRC1 | Mannose receptor C-type 1 | Phagocytic receptor | 22.8 | 50.1 | 2.20 | 0.001 |
| SOCS3 | Suppressor of cytokine signaling 3 | Negative regulator of cytokine signaling | 30.9 | 68.2 | 2.21 | 0.0008 |
Table 1: Hypothetical Differentially Expressed Genes in Macrophages Treated with this compound. This table presents a curated list of genes that could be modulated by this compound during a bacterial challenge, suggesting a potential immunomodulatory role by dampening pro-inflammatory responses while enhancing anti-inflammatory and pathogen recognition pathways.
Detailed Experimental Protocols
A robust comparative transcriptomic analysis relies on meticulous experimental design and execution. The following protocols provide a standard workflow for an RNA-Seq experiment to investigate the effects of this compound.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line (e.g., THP-1) differentiated into macrophages.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment Groups:
-
Control: Vehicle (e.g., 0.1% DMSO) treated cells.
-
This compound: Cells treated with an optimized concentration of this compound (e.g., 10 µM).
-
Bacterial Challenge: Cells challenged with a pathogen (e.g., heat-killed S. aureus) in the presence of vehicle.
-
This compound + Bacterial Challenge: Cells pre-treated with this compound followed by a bacterial challenge.
-
-
Incubation: Treat cells for a predetermined time course (e.g., 6, 12, or 24 hours) to capture early and late transcriptional responses.
-
Replicates: Prepare at least three biological replicates for each treatment group to ensure statistical power.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from cell lysates using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to eliminate any genomic DNA contamination.
-
Quality Assessment: Evaluate the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer to ensure high-quality RNA (RIN score > 8).
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from total RNA using oligo(dT) magnetic beads.
-
Library Construction: Prepare sequencing libraries from the enriched mRNA using a strand-specific RNA-Seq library preparation kit. This process typically involves fragmentation of mRNA, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
Bioinformatic Analysis
-
Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC and perform trimming to remove low-quality bases and adapter sequences.
-
Alignment: Align the cleaned reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or RSEM.
-
Differential Expression Analysis: Normalize the gene counts and perform differential expression analysis between treatment groups using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Use the list of differentially expressed genes for functional enrichment analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify affected biological pathways.
Visualization of Pathways and Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding and communicating scientific findings. The following diagrams were generated using Graphviz (DOT language) to illustrate a potential signaling pathway affected by this compound and the experimental workflow.
Caption: Hypothetical NF-κB signaling pathway modulated by this compound.
Caption: Experimental workflow for comparative transcriptomics.
Conclusion and Future Directions
This guide provides a foundational framework for researchers interested in the transcriptomic effects of this compound. Although direct experimental data is not yet available, the hypothetical data and pathways presented herein offer a plausible starting point for investigation. The detailed experimental and bioinformatic protocols outline a clear path for conducting such a study.
Future research should focus on performing these transcriptomic experiments to generate real-world data on this compound. Such studies will be instrumental in validating its potential therapeutic effects, identifying its molecular targets, and paving the way for further pre-clinical and clinical development. The integration of transcriptomic data with other 'omics' approaches, such as proteomics and metabolomics, will provide a more comprehensive understanding of the biological impact of this promising natural product.
References
- 1. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antispasmodic Effect of Alstonia boonei De Wild. and Its Constituents: Ex Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
Safety Operating Guide
Proper Disposal of Alstonic Acid A: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Alstonic acid A based on its chemical properties as a carboxylic acid. This information is intended for research, scientists, and drug development professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal service for specific disposal requirements in your region.
This compound is a triterpenoid (B12794562) natural product isolated from Alstonia scholaris.[][2] As with any laboratory chemical, proper handling and disposal are paramount to ensure the safety of personnel and to protect the environment. This guide outlines the essential procedures for the safe disposal of this compound.
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for understanding the chemical's characteristics and for making informed decisions on its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₃ | [] |
| Molecular Weight | 456.7 g/mol | [] |
| Appearance | Crystalline solid | [] |
| Predicted Boiling Point | 552.1 ± 23.0 °C | |
| Predicted Density | 1.05 ± 0.1 g/cm³ | |
| Storage Temperature | 2-8°C (Refrigerator) |
Hazard Identification and Personal Protective Equipment (PPE)
Potential Hazards:
-
As an acid, it may cause skin and eye irritation or burns upon direct contact.
-
If in powdered form, inhalation of dust may cause respiratory tract irritation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended. All handling of the solid should be done in a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of acidic chemical waste is through neutralization, followed by collection by a licensed hazardous waste disposal company.
Step 1: Neutralization (to be performed in a chemical fume hood)
-
Prepare a basic solution: Prepare a dilute solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) in a large beaker. Caution: The neutralization of acids is an exothermic reaction. Add the acid slowly to the base with constant stirring to control the reaction rate and heat generation.
-
Slowly add this compound: While stirring the basic solution, slowly add small portions of this compound.
-
Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH is between 6.0 and 8.0.
-
Cooling: If the beaker becomes warm to the touch, pause the addition and allow the solution to cool. An ice bath can be used for larger quantities.
Step 2: Collection and Labeling
-
Container: Once neutralized, transfer the solution to a clearly labeled, sealable waste container.
-
Labeling: The label should include:
-
"Neutralized this compound Waste"
-
The chemical composition (e.g., water, sodium salt of this compound)
-
The date of neutralization
-
Your name and laboratory information
-
Step 3: Final Disposal
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Professional Disposal: Arrange for pickup and disposal by your institution's licensed hazardous waste management service. Never pour chemical waste down the drain unless explicitly permitted by your local EHS and water treatment authorities.
Spill Management
In the event of a spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust and place it in a labeled waste container. For a solution, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
